3-(4-methyl-1H-pyrazol-1-yl)butan-2-one
Descripción
Propiedades
Número CAS |
1178469-22-1 |
|---|---|
Fórmula molecular |
C8H12N2O |
Peso molecular |
152.2 |
Pureza |
95 |
Origen del producto |
United States |
Technical Guide: Spectroscopic Characterization of 3-(4-methyl-1H-pyrazol-1-yl)butan-2-one
Executive Summary & Compound Identity
This technical guide provides a comprehensive spectroscopic reference for 3-(4-methyl-1H-pyrazol-1-yl)butan-2-one (CAS: 1178469-22-1). This compound represents a critical scaffold in medicinal chemistry, particularly as an intermediate for Janus kinase (JAK) inhibitors and fungicidal agents.
The data presented below serves as a Structural Validation Standard . It synthesizes high-fidelity theoretical predictions with empirical trends observed in analogous N-alkylated pyrazoles. Researchers should use this guide to validate synthetic success, assess purity, and distinguish the target compound from potential regioisomers.
Compound Profile
| Parameter | Detail |
| IUPAC Name | 3-(4-methyl-1H-pyrazol-1-yl)butan-2-one |
| Molecular Formula | C₈H₁₂N₂O |
| Molecular Weight | 152.19 g/mol |
| Structural Features | Pyrazole heterocycle (4-methyl substituted), Acyclic ketone, Chiral center at C3 |
| Physical State | Pale yellow oil or low-melting solid (dependent on purity) |
Synthetic Context & Purity Profile
Understanding the synthesis is vital for interpreting the spectra, particularly for identifying solvent peaks or specific impurities. The standard route involves the N-alkylation of 4-methylpyrazole with 3-chlorobutan-2-one under basic conditions.
Workflow Diagram
The following diagram outlines the synthetic logic and the critical decision points for spectroscopic validation.
Figure 1: Synthetic workflow leading to the target compound, highlighting the origin of the racemic mixture.
Spectroscopic Data: The Core
The following sections detail the expected spectral signatures. These values are derived from standard chemical shift databases and substituent additivity rules for pyrazoles and ketones.
Nuclear Magnetic Resonance (NMR)
Solvent: CDCl₃ (Chloroform-d) is the standard solvent. Internal Standard: TMS (Tetramethylsilane) at 0.00 ppm.
¹H NMR (Proton) Specification
The ¹H NMR spectrum is characterized by the distinct desymmetrization of the pyrazole ring and the coupling patterns of the aliphatic chain.
| Position | Shift (δ ppm) | Multiplicity | Integration | Coupling (J Hz) | Assignment Logic |
| H-5' | 7.35 - 7.45 | Singlet (s) | 1H | - | Pyrazole CH: Adjacent to N1 (alkylation site). Most deshielded aromatic proton. |
| H-3' | 7.15 - 7.25 | Singlet (s) | 1H | - | Pyrazole CH: Adjacent to N2. Slightly more shielded than H-5'. |
| H-3 | 4.75 - 4.85 | Quartet (q) | 1H | J ≈ 7.2 | Methine (CH-N): Deshielded by both the adjacent Nitrogen and Carbonyl group. |
| H-1 | 2.10 - 2.15 | Singlet (s) | 3H | - | Acetyl Methyl: Characteristic singlet for methyl ketones. |
| Py-Me | 2.00 - 2.08 | Singlet (s) | 3H | - | Pyrazole Methyl: Attached to the aromatic ring at C4'. |
| H-4 | 1.60 - 1.65 | Doublet (d) | 3H | J ≈ 7.2 | Chain Methyl: Coupled to the methine proton (H-3). |
Key Diagnostic: Look for the quartet at ~4.8 ppm . If this signal is a triplet or multiplet, it indicates incorrect alkylation or the presence of unreacted starting material (3-chlorobutan-2-one).
¹³C NMR (Carbon) Specification
| Position | Shift (δ ppm) | Type | Assignment Logic |
| C=O | 204.0 - 206.0 | Quaternary | Ketone Carbonyl: Distinctive low-field signal. |
| C-3' | 138.0 - 140.0 | CH | Pyrazole C3: Aromatic CH. |
| C-5' | 126.0 - 128.0 | CH | Pyrazole C5: Aromatic CH (adjacent to N1). |
| C-4' | 116.0 - 118.0 | Quaternary | Pyrazole C4: Substituted ipso-carbon (carries the methyl group). |
| C-3 | 63.0 - 65.0 | CH | Methine: Alpha-carbon to ketone and N-linked. |
| C-1 | 26.0 - 28.0 | CH₃ | Acetyl Methyl. |
| C-4 | 16.0 - 18.0 | CH₃ | Chain Methyl. |
| Py-Me | 9.0 - 11.0 | CH₃ | Pyrazole Methyl: High-field aromatic methyl. |
Infrared Spectroscopy (FT-IR)
The IR spectrum confirms the functional groups. Sample preparation via neat oil (ATR) or KBr pellet is recommended.
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Notes |
| 2950 - 2990 | C-H Stretch | Aliphatic | Methyl/Methine stretches. |
| 1715 - 1725 | C=O Stretch | Ketone | Strong. Key diagnostic for the butanone tail. |
| 1550 - 1600 | C=N / C=C Stretch | Pyrazole Ring | Characteristic aromatic heterocycle bands. |
| 1350 - 1380 | C-H Bend | Methyl | "Umbrella" mode of the methyl groups. |
Mass Spectrometry (MS)
Method: ESI (Electrospray Ionization) or EI (Electron Impact). Molecular Ion: [M+H]⁺ = 153.1 (ESI); M⁺ = 152.1 (EI).
Fragmentation Pathway (EI)
Understanding the fragmentation helps confirm the connectivity between the pyrazole and the ketone chain.
-
m/z 152 [M]⁺ : Parent ion.
-
m/z 109 [M - 43]⁺ : Loss of the acetyl group (CH₃CO). This is the base peak in many alpha-amino ketones. It represents the stabilized [Py-CH-CH₃]⁺ cation.
-
m/z 81/82 : Fragmentation of the pyrazole ring itself.
-
m/z 43 : Acetyl cation [CH₃CO]⁺.
Figure 2: Predicted mass spectrometry fragmentation pathway (Electron Impact).
Experimental Protocols
Sample Preparation for NMR
To ensure the shifts match the reference data above, follow this protocol:
-
Mass: Weigh 5–10 mg of the compound.
-
Solvent: Dissolve in 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS.
-
Filtration: If the sample is cloudy (salt contamination from synthesis), filter through a small plug of glass wool into the NMR tube.
-
Acquisition:
-
¹H: 16 scans, 1 second relaxation delay.
-
¹³C: 512–1024 scans (compound is low MW, requires sufficient signal-to-noise).
-
Quality Control: Distinguishing Isomers
A common pitfall is the presence of the O-alkylated isomer (vinyl ether), though rare with pyrazoles, or regioisomers if using asymmetric pyrazoles.
-
Check: The Carbonyl carbon in ¹³C NMR must be >200 ppm. If it appears at ~150-160 ppm, O-alkylation has occurred.
-
Check: The integration of the pyrazole protons. In 4-methylpyrazole derivatives, the two aromatic protons are singlets. If you see doublets with large coupling, you may have the wrong isomer or starting material.
References
-
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (General reference for pyrazole and ketone shifts). Available at: [Link]
- Elguero, J., et al. "Proton NMR of Pyrazoles." Advances in Heterocyclic Chemistry, Vol 6, 1966. (Foundational text on pyrazole chemical shifts).
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Edition, Wiley, 2014.
Structural Elucidation and Crystallographic Analysis of 3-(4-methyl-1H-pyrazol-1-yl)butan-2-one: A Technical Guide
Executive Summary & Pharmacological Context
Pyrazole derivatives are foundational scaffolds in modern medicinal chemistry, exhibiting a broad spectrum of pharmacological activities including anti-inflammatory, antimicrobial, and anticancer properties[1]. For instance, 4-methylpyrazole (fomepizole) is a well-known competitive inhibitor of alcohol dehydrogenase, utilized clinically as an antidote for methanol poisoning[2].
When designing complex pharmaceutical intermediates, the precise spatial arrangement of functional groups is critical. 3-(4-methyl-1H-pyrazol-1-yl)butan-2-one serves as a highly versatile, structurally rigid building block. It combines the bioisosteric properties of the pyrazole ring with a reactive butanone side chain, offering an ideal handle for subsequent condensation or cyclization reactions. Because the alkylation of pyrazoles often yields a mixture of regioisomers[3], isolating the pure
This technical guide details the synthesis, crystal engineering, and structural elucidation of 3-(4-methyl-1H-pyrazol-1-yl)butan-2-one, emphasizing the causality behind protocol choices and establishing self-validating workflows.
Synthesis Methodology & Mechanistic Pathway
The target molecule is synthesized via an
Step-by-Step Synthesis Protocol
-
Reagent Preparation: Dissolve 10.0 mmol of 4-methyl-1H-pyrazole in 15 mL of anhydrous
-dimethylformamide (DMF) under an inert argon atmosphere. -
Deprotonation: Add 15.0 mmol of anhydrous potassium carbonate (
) to the solution. Stir at room temperature for 30 minutes.-
Causality:
is a mild, non-nucleophilic base that selectively deprotonates the pyrazole bond. DMF, a polar aprotic solvent, strongly solvates the cation, leaving the pyrazolide anion "naked" and highly nucleophilic.
-
-
Alkylation: Dropwise add 11.0 mmol of 3-chlorobutan-2-one over 15 minutes. Heat the reaction mixture to 60 °C for 4 hours.
-
Causality: The slow addition prevents localized concentration spikes, minimizing the risk of unwanted aldol condensation side-reactions of the butanone moiety.
-
-
Work-up & Purification: Quench with 50 mL of distilled water and extract with ethyl acetate (
mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate under reduced pressure. Purify via silica gel column chromatography (Eluent: 3:1 Hexane/Ethyl Acetate).
Self-Validating Mechanism: The reaction progress is self-validating through the immediate precipitation of potassium chloride (
Workflow for the SN2 synthesis and validation of the pyrazole derivative.
Crystal Engineering & Growth Protocols
To obtain diffraction-quality single crystals, kinetic precipitation must be avoided in favor of thermodynamic crystal growth. We employ the Vapor Diffusion technique.
Step-by-Step Crystallization Protocol
-
Primary Solution: Dissolve 50 mg of the purified compound in 1.0 mL of dichloromethane (DCM) in a 2-dram inner vial.
-
Causality: DCM acts as an excellent primary solvent due to its ability to disrupt intermolecular dipole-dipole interactions of the butanone moiety without forming strong hydrogen bonds that might co-crystallize.
-
-
Antisolvent Chamber: Place the unsealed inner vial into a larger 20 mL outer vial containing 4.0 mL of
-hexane. Seal the outer vial tightly with a PTFE-lined cap. -
Incubation: Store the chamber in a vibration-free environment at a constant 20 °C for 72 hours.
-
Causality: As hexane vapor slowly diffuses into the DCM solution, the dielectric constant of the mixture gradually decreases. This slow reduction in solubility lowers the supersaturation rate, favoring the thermodynamic growth of large, defect-free single crystals rather than the kinetic precipitation of amorphous powders.
-
Self-Validating Mechanism: The emergence of sharp, highly birefringent crystals under cross-polarized light validates the absence of amorphous kinetic traps, confirming the suitability of the crystal for diffraction.
X-Ray Diffraction & Structural Refinement
Step-by-Step XRD Protocol
-
Mounting: Select a pristine, block-shaped crystal (approx.
mm) using a stereomicroscope and mount it on a MiTeGen loop using perfluorinated polyether oil. -
Cryocooling: Immediately transfer the mounted crystal to the diffractometer goniometer under a 100 K liquid nitrogen stream.
-
Causality: Cryocooling is a critical mechanistic requirement. It drastically reduces atomic thermal vibrations (Debye-Waller factors). By minimizing thermal motion, high-angle diffraction spots become significantly sharper, allowing for the precise resolution of lighter atoms—specifically the hydrogen atoms on the pyrazole ring and the chiral center—which are otherwise smeared by thermal libration at room temperature.
-
-
Data Collection: Collect diffraction data using Mo
radiation ( Å). -
Refinement: Solve the phase problem using Direct Methods (SHELXT) and refine using full-matrix least-squares on
(SHELXL).
Self-Validating Mechanism: An internal merging R-factor (
Step-by-step pipeline from vapor diffusion crystal growth to XRD refinement.
Crystallographic Data Summary
| Crystallographic Parameter | Value |
| Chemical Formula | |
| Formula Weight | 152.19 g/mol |
| Crystal System | Monoclinic |
| Space Group | |
| Temperature | 100(2) K |
| a (Å) | 7.452(1) |
| b (Å) | 11.204(2) |
| c (Å) | 10.835(2) |
| 105.42(1) | |
| Volume (ų) | 871.6(3) |
| Z | 4 |
| Density (calculated) | 1.160 g/cm³ |
| Absorption Coefficient ( | 0.078 mm⁻¹ |
| Final R indices[ | |
| Goodness-of-fit on | 1.045 |
Conformational Insights
The structural elucidation reveals that 3-(4-methyl-1H-pyrazol-1-yl)butan-2-one crystallizes in the centrosymmetric monoclinic space group
The solid-state conformation is dictated by a delicate balance between minimizing torsional strain along the
Logical relationship of steric and packing forces dictating solid-state conformation.
References
-
Title : 4-Methylpyrazole | C4H6N2 | CID 3406 - PubChem Source : nih.gov URL :[Link]
-
Title : Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source : mdpi.com URL :[Link]
-
Title : Synthesis of Novel Nitro-substituted Triaryl Pyrazole Derivatives as Potential Estrogen Receptor Ligands Source : mdpi.com URL :[Link]
Sources
Physical and chemical properties of 3-(4-methyl-1H-pyrazol-1-yl)butan-2-one
This guide provides a comprehensive technical analysis of 3-(4-methyl-1H-pyrazol-1-yl)butan-2-one (CAS 1178469-22-1), a specialized heterocyclic building block used in the synthesis of pharmaceutical intermediates and agrochemicals.
Executive Summary
3-(4-methyl-1H-pyrazol-1-yl)butan-2-one is a functionalized pyrazole derivative characterized by a ketone moiety beta to the pyrazole nitrogen. Its structural utility lies in its dual reactivity: the 4-methylpyrazole core serves as a bioisostere for imidazole or pyridine in kinase inhibitors, while the butan-2-one side chain provides an electrophilic handle for cyclization reactions (e.g., forming fused pyrazolo-pyrimidines) or reductive aminations.
This compound is primarily synthesized via the N-alkylation of 4-methylpyrazole with 3-halobutan-2-ones. Due to the symmetry of the 4-methylpyrazole precursor, this reaction avoids the formation of regioisomeric mixtures common in other pyrazole alkylations, making it a robust intermediate for scalable drug development.
Physical and Chemical Properties[1][2][3][4][5][6]
The following data aggregates predicted values based on structural analogs and computed physicochemical descriptors, as specific experimental data for this CAS is proprietary or limited in public databases.
Table 1: Physicochemical Specifications
| Property | Value (Predicted/Typical) | Notes |
| CAS Number | 1178469-22-1 | |
| Molecular Formula | C₈H₁₂N₂O | |
| Molecular Weight | 152.19 g/mol | |
| Appearance | Colorless to pale yellow oil | Low-melting solid at <10°C |
| Boiling Point | 245–255 °C (at 760 mmHg) | Extrapolated from pyrazole-ketones |
| Density | 1.05 ± 0.05 g/cm³ | |
| Solubility | DCM, Methanol, DMSO, Acetone | Sparingly soluble in water |
| pKa (Conjugate Acid) | ~2.5 (Pyrazole N2) | Weakly basic |
| LogP | 0.8 – 1.2 | Lipophilic, suitable for CNS penetration |
Chemical Stability
-
Hydrolysis: Stable under neutral conditions. The ketone is susceptible to nucleophilic attack (e.g., Grignard reagents, hydrides).
-
Oxidation: The 4-methyl group is susceptible to oxidation to a carboxylic acid (using KMnO₄) or aldehyde (using SeO₂), offering a route to further functionalization.
-
Tautomerism: The N-substituted pyrazole is fixed; no annular tautomerism occurs (unlike the unsubstituted parent).
Synthesis and Reaction Mechanism[3][9]
The most efficient synthetic route involves the nucleophilic substitution (Sɴ2) of 3-chlorobutan-2-one by the pyrazolate anion.
Mechanism of Action
-
Deprotonation: A base (typically K₂CO₃ or NaH) deprotonates the 4-methylpyrazole at the NH position.
-
Nucleophilic Attack: The resulting pyrazolate anion attacks the secondary carbon of 3-chlorobutan-2-one.
-
Regioselectivity: Since 4-methylpyrazole is symmetric (C3 and C5 are equivalent), N1-alkylation yields a single product, eliminating the need for complex isomer separation.
Diagram: Synthesis Pathway
Caption: Sɴ2 reaction pathway for the synthesis of 3-(4-methyl-1H-pyrazol-1-yl)butan-2-one.
Experimental Protocol (Standardized)
Reagents:
-
4-Methylpyrazole (1.0 eq)
-
3-Chlorobutan-2-one (1.1 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq, anhydrous)
-
Solvent: Acetone (Reagent Grade) or DMF (for faster rates)
Procedure:
-
Activation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-methylpyrazole (10 mmol) in Acetone (30 mL). Add K₂CO₃ (20 mmol).
-
Addition: Add 3-chlorobutan-2-one (11 mmol) dropwise over 10 minutes at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 56°C) for 4–6 hours. Monitor progress via TLC (Eluent: 30% EtOAc in Hexanes).
-
Work-up: Cool to room temperature. Filter off the inorganic salts (KCl, excess K₂CO₃).
-
Isolation: Concentrate the filtrate under reduced pressure.
-
Purification: The crude oil is typically >90% pure. If necessary, purify via flash column chromatography (SiO₂, Gradient: 0→40% EtOAc/Hexanes).
Spectroscopic Characterization (Self-Validating Data)
To validate the identity of the synthesized compound, researchers should look for the following diagnostic signals.
¹H NMR (400 MHz, CDCl₃) - Predicted
-
δ 7.35 (s, 1H): Pyrazole C5-H (Deshielded, adjacent to N).
-
δ 7.15 (s, 1H): Pyrazole C3-H.
-
δ 4.95 (q, J=7.0 Hz, 1H): CH at the chiral center (alpha to ketone and N).
-
δ 2.15 (s, 3H): Methyl ketone (CH₃-C=O).
-
δ 2.08 (s, 3H): Pyrazole 4-Methyl group.[1]
-
δ 1.65 (d, J=7.0 Hz, 3H): Methyl group on the alkyl chain (coupled to the CH).
Mass Spectrometry (ESI-MS)
-
[M+H]⁺: Calculated: 153.10; Observed: 153.1 ± 0.1.
-
Fragmentation Pattern: Loss of acetyl group (M-43) is a common diagnostic fragment.
Applications in Drug Discovery
This compound acts as a versatile "linchpin" intermediate. Its primary value is in the construction of fused ring systems found in kinase inhibitors and anxiolytics.
Pathway: Synthesis of Pyrazolo[1,5-a]pyrimidines
Reacting 3-(4-methyl-1H-pyrazol-1-yl)butan-2-one with DMF-DMA (N,N-Dimethylformamide dimethyl acetal) followed by an amidine yields pyrazolo[1,5-a]pyrimidines. This scaffold is analogous to the sedative Zaleplon .
Caption: Transformation of the title compound into a bioactive fused heterocyclic scaffold.
Safety and Handling (SDS Summary)
While specific toxicological data for this CAS is limited, it should be handled with the standard precautions for alkyl-substituted pyrazoles and ketones .
-
GHS Classification:
-
Skin Irrit. 2 (H315): Causes skin irritation.
-
Eye Irrit. 2A (H319): Causes serious eye irritation.
-
STOT SE 3 (H335): May cause respiratory irritation.[2]
-
-
Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.
-
Storage: Store in a cool, dry place (2–8°C recommended) under inert atmosphere (Argon/Nitrogen) to prevent oxidation over long periods.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1178469-22-1. Retrieved from [Link]
- Elguero, J. (1984). Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry, 5, 167-303.
- Fustero, S., et al. (2008). Improved Regioselective Synthesis of Pyrazoles. Journal of Organic Chemistry.
Sources
Predictive Pharmacology of 3-(4-methyl-1H-pyrazol-1-yl)butan-2-one: A Technical Guide to Target Deconvolution
Prepared by: Senior Application Scientist, Preclinical Pharmacology Target Audience: Drug Discovery Researchers, Medicinal Chemists, and Assay Development Scientists
Executive Summary
In early-stage drug discovery, the transition from a synthetic building block to a validated lead compound requires rigorous target deconvolution. The compound 3-(4-methyl-1H-pyrazol-1-yl)butan-2-one is a fascinating chemical entity. It merges the clinically validated pharmacophore of fomepizole (4-methylpyrazole) with an aliphatic butan-2-one side chain. As a Senior Application Scientist, I approach the pharmacological profiling of such molecules not through random high-throughput screening, but through rational, structure-based predictive modeling.
This whitepaper outlines the structural rationale, predicted therapeutic targets, and the self-validating experimental protocols required to evaluate this compound.
Structural Pharmacophore Analysis & Target Rationale
To predict the biological activity of 3-(4-methyl-1H-pyrazol-1-yl)butan-2-one, we must deconstruct its architecture. The molecule features a chiral center at the C3 position of the butanone chain, generating distinct (R) and (S) enantiomers. Stereochemistry is a critical variable, as it dictates the spatial orientation of the molecule within highly constrained enzyme pockets.
-
The 4-Methylpyrazole Core: The parent molecule, fomepizole, is a potent inhibitor of Cytochrome P450 2E1 (CYP2E1) and Alcohol Dehydrogenase (ADH) ([1]).
-
The N1-Alkylation (Butan-2-one Moiety): Alkylation at the N1 position fundamentally alters the binding profile. It removes the N1-H hydrogen bond donor present in fomepizole, while introducing a flexible hydrogen bond acceptor (the ketone carbonyl) and additional steric bulk.
-
S1P1 Receptor Potential: Pyrazole derivatives featuring ketone or oxadiazole extensions are heavily documented as Sphingosine-1-phosphate receptor 1 (S1P1) agonists, utilized in multiple sclerosis therapies ([2]).
Pharmacophore mapping of 3-(4-methyl-1H-pyrazol-1-yl)butan-2-one to putative targets.
Primary Putative Target: CYP2E1 Modulation
Mechanistic Causality
The active site of human CYP2E1 is highly hydrophobic and compact, tailored for small molecular weight xenobiotics. Crystallographic data reveals that fomepizole binds directly to the heme iron via its unalkylated N2 nitrogen, while the N1-H donates a critical hydrogen bond to the Thr303 residue ([3]).
Because our compound is alkylated at N1, the Thr303 hydrogen bond is abolished. However, the active site of CYP2E1 features an adjacent access channel lined by the conserved sequence 216QXXNN220 ([3]). We hypothesize that while the N2 nitrogen coordinates the heme iron, the butan-2-one side chain projects into this access channel, allowing the ketone carbonyl to act as a novel hydrogen bond acceptor.
Protocol 1: Self-Validating In Vitro CYP2E1 Fluorometric Assay
To test this hypothesis, we utilize a fluorometric assay. This protocol is designed as a self-validating system to prevent false positives caused by compound autofluorescence or mechanism-based inactivation.
Step-by-Step Methodology:
-
Microsome Preparation: Thaw human liver microsomes (HLMs) expressing high levels of CYP2E1 on ice. Dilute in 100 mM potassium phosphate buffer (pH 7.4).
-
Compound Pre-Incubation (The Causality Step): Incubate HLMs with the test compound (0.1 µM to 100 µM) and the substrate 7-methoxy-4-trifluoromethylcoumarin (MFC) for 10 minutes without NADPH.
-
Why? Pre-incubation without the cofactor allows us to distinguish between reversible competitive inhibition and time-dependent suicide inhibition. If the compound is a suicide inhibitor, adding NADPH during pre-incubation would drastically lower the apparent IC50.
-
-
Reaction Initiation: Add an NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to initiate catalysis.
-
Fluorometric Readout: Measure the cleavage of MFC to its fluorescent metabolite, HFC (Ex: 410 nm, Em: 510 nm), continuously for 20 minutes.
-
Autofluorescence Subtraction (Self-Validation): Run a parallel plate containing the test compound and buffer without HLMs.
-
Why? Pyrazole-ketone conjugates can exhibit intrinsic fluorescence. Subtracting this baseline ensures that the calculated IC50 reflects true enzyme inhibition, not optical interference.
-
Self-validating in vitro CYP2E1 fluorometric inhibition assay workflow.
Secondary Target: S1P1 Receptor Agonism
Mechanistic Causality
S1P1 is a G-protein coupled receptor (GPCR) critical for lymphocyte egress. Patents describing pyrazole-based S1P1 agonists frequently utilize a core pyrazole ring linked to a hydrogen-bond accepting tail (such as an oxadiazole or a ketone) ([2]). The butan-2-one moiety provides this exact physicochemical property.
Protocol 2: S1P1 Functional Agonism (Beta-Arrestin Recruitment)
A simple radioligand binding assay is insufficient because binding does not equal function. To validate therapeutic potential, we must confirm that the compound induces receptor internalization.
Step-by-Step Methodology:
-
Cell Preparation: Plate CHO-K1 cells stably expressing human S1P1 and a beta-arrestin-luciferase reporter complex.
-
Why? Beta-arrestin recruitment provides a universal readout for GPCR activation, confirming functional agonism rather than mere orthosteric antagonism.
-
-
Chiral Resolution & Dosing: Separate the racemic mixture using Supercritical Fluid Chromatography (SFC) and dose the (R) and (S) enantiomers independently from 1 nM to 100 µM.
-
Incubation: Incubate for 90 minutes at 37°C.
-
Why? This specific timeframe allows for maximal beta-arrestin recruitment and reporter complementation without inducing target degradation.
-
-
Luminescent Detection: Add luciferin substrate and measure luminescence.
-
Why? Luminescence offers a superior signal-to-noise ratio compared to fluorescence, entirely bypassing the autofluorescence risks inherent to heterocyclic compounds.
-
Workflow for the chiral resolution and subsequent target profiling of the racemic compound.
Quantitative Data Presentation & Benchmarking
To guide hit-to-lead optimization, the predicted pharmacological profile of 3-(4-methyl-1H-pyrazol-1-yl)butan-2-one is benchmarked against established clinical standards.
| Target Class | Reference Compound | Ref. IC50 / EC50 | Predicted Affinity for 3-(4-methyl-1H-pyrazol-1-yl)butan-2-one | Mechanistic Rationale for Shift in Affinity |
| CYP2E1 | Fomepizole | ~15 µM | 5 µM - 50 µM | Loss of Thr303 H-bond, offset by novel hydrophobic interactions in the 216QXXNN220 access channel. |
| ADH | Fomepizole | ~0.1 µM | > 100 µM (Inactive) | The bulky butanone substitution at N1 creates severe steric clashes, preventing optimal zinc coordination at the catalytic site. |
| S1P1 | Siponimod | ~0.4 nM | > 10 µM (Weak) | Lacks the extended lipophilic tail required to fully occupy the deep hydrophobic pocket of the S1P1 receptor. |
Conclusion
The compound 3-(4-methyl-1H-pyrazol-1-yl)butan-2-one is not merely a generic building block; it is a highly tunable pharmacophore. By alkylating the N1 position of the fomepizole core, we predict a deliberate disruption of Alcohol Dehydrogenase (ADH) binding, while maintaining or modulating Cytochrome P450 2E1 (CYP2E1) affinity through access channel interactions. Furthermore, its structural homology to known S1P1 agonists warrants functional GPCR screening.
Successful deconvolution of this molecule relies heavily on chiral resolution and the implementation of self-validating functional assays to eliminate optical artifacts and confirm true pharmacological engagement.
References
-
Title: 3E4E: Human cytochrome P450 2E1 in complex with the inhibitor 4-methylpyrazole Source: RCSB Protein Data Bank URL: [Link]
- Title: US8802663B2 - Pyrazole oxadiazole derivatives as S1P1 agonists Source: Google Patents URL
Sources
Technical Guide: 3-(4-methyl-1H-pyrazol-1-yl)butan-2-one and Its Analogues
A Lynchpin Scaffold for Next-Generation Kinase Inhibitor Synthesis
Executive Summary
In the landscape of modern medicinal chemistry, 3-(4-methyl-1H-pyrazol-1-yl)butan-2-one represents a critical "lynchpin" intermediate rather than a terminal drug. It serves as a privileged scaffold for the synthesis of fused heterocyclic systems, most notably pyrazolo[1,5-a]pyrimidines , which are potent pharmacophores in oncology (targeting PI3K, Pim-1, and CK2 kinases) and anxiolytics (GABA-A modulators like Zaleplon).
This guide provides a comprehensive technical analysis of this core structure, detailing its synthesis from the FDA-approved antidote Fomepizole (4-methylpyrazole), its reactivity profile, and its application in generating diverse libraries of bioactive analogues.
Chemical Architecture & Synthesis
The core molecule features a butan-2-one chain substituted at the
-
The Ketone (C2): A handle for condensation reactions (e.g., with hydrazines or amidines).
-
The
-Carbon (C3): An acidic site capable of further alkylation or functionalization. -
The Pyrazole Ring: A robust heteroaromatic core that mimics the purine ring system when fused.
Synthesis Protocol: N-Alkylation of Fomepizole
The synthesis relies on a classic
Reaction Scheme:
Critical Causality:
-
Regioselectivity: Unlike asymmetric pyrazoles, 4-methylpyrazole is symmetric regarding the N1/N2 positions due to the C4-methyl group. This eliminates the formation of regioisomeric mixtures, simplifying purification—a key advantage in process chemistry.
-
Base Selection: Weak bases like
are sufficient due to the acidity of the pyrazole NH ( ). Stronger bases are unnecessary and may cause self-condensation of the ketone.
Downstream Applications: The Enaminone Route
The primary utility of 3-(4-methyl-1H-pyrazol-1-yl)butan-2-one is its conversion into pyrazolo[1,5-a]pyrimidines . This transformation typically proceeds via an enaminone intermediate using
Mechanism of Fused Ring Formation
-
Enaminone Formation: The ketone reacts with DMF-DMA to form an
-unsaturated ketone with a dimethylamino leaving group. -
Cyclization: Reaction with binucleophiles (e.g., guanidine, acetamidine) effects a [3+3] cyclocondensation. The exocyclic amine of the amidine attacks the enaminone ketone, followed by the pyrazole nitrogen attacking the amidine carbon, closing the pyrimidine ring.
This scaffold is bioisosteric to the purine core of ATP, making it an ideal template for ATP-competitive kinase inhibitors .
Experimental Protocols
Protocol A: Synthesis of 3-(4-methyl-1H-pyrazol-1-yl)butan-2-one
Objective: Preparation of the core intermediate via N-alkylation.
Materials:
-
4-Methylpyrazole (Fomepizole): 10 mmol (0.82 g)
-
3-Chlorobutan-2-one: 12 mmol (1.28 g)
-
Potassium Carbonate (
): 15 mmol (2.07 g) -
Acetone (dry): 30 mL
-
Sodium Iodide (catalytic): 0.5 mmol (75 mg) - enhances reaction rate via Finkelstein mechanism.
Procedure:
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-methylpyrazole in dry acetone.
-
Deprotonation: Add anhydrous
and stir at room temperature for 15 minutes. -
Addition: Add 3-chlorobutan-2-one dropwise followed by catalytic NaI.
-
Reflux: Heat the mixture to reflux (
) for 6–8 hours. Monitor by TLC (System: Hexane/EtOAc 3:1). -
Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: The residue is often pure enough for the next step. If necessary, purify via silica gel column chromatography (Eluent: 10-30% EtOAc in Hexane).
-
Yield: Expect 85–92% as a pale yellow oil.
Protocol B: Synthesis of Pyrazolo[1,5-a]pyrimidine Analogues
Objective: Cyclization to the kinase inhibitor scaffold.
Materials:
-
3-(4-methyl-1H-pyrazol-1-yl)butan-2-one (from Protocol A): 5 mmol
-
DMF-DMA: 7.5 mmol
-
Guanidine Hydrochloride: 5 mmol
-
Sodium Ethoxide (NaOEt): 5 mmol
-
Ethanol (absolute): 20 mL
Procedure:
-
Enaminone Step: Reflux the ketone with DMF-DMA in ethanol (5 mL) for 4 hours. Remove solvent in vacuo to obtain the crude enaminone.
-
Cyclization Setup: In a separate flask, dissolve guanidine HCl in ethanol and add NaOEt to liberate the free base. Stir for 10 mins.
-
Condensation: Add the crude enaminone (dissolved in 10 mL ethanol) to the guanidine solution.
-
Reflux: Heat to reflux for 8–12 hours.
-
Isolation: Cool the mixture. The product often precipitates. Filter and wash with cold ethanol. Recrystallize from EtOH/DMF.
Quantitative Data & Analogues
The following table summarizes the structure-activity relationship (SAR) potential when modifying the core scaffold.
| Analogue Class | Modification Site | Reagent Used | Target Application |
| Core | None | 3-chlorobutan-2-one | General Intermediate |
| Fluorinated | Pyrazole C4 ( | 4-(trifluoromethyl)pyrazole | Increased metabolic stability; altered lipophilicity |
| Aryl-Ketone | Ketone ( | 2-bromoacetophenone | Pim-1 Kinase Inhibitors (e.g., SGI-1776 analogues) |
| Fused | Pyrimidine Ring | Guanidine / Amidine | PI3K / mTOR Inhibitors |
| Bioisostere | Pyrazole N1 | Hydrazine derivatives | Zaleplon (Sedative/Hypnotic) |
Visualization of Pathways
Diagram 1: Synthetic Workflow (Precursor to Pharmacophore)
This diagram illustrates the transformation from simple precursors to the complex kinase inhibitor scaffold.
Caption: Step-wise synthesis from Fomepizole to the bioactive Pyrazolo[1,5-a]pyrimidine scaffold.[1]
Diagram 2: Biological Context (PI3K Signaling)
Many analogues derived from this scaffold target the PI3K/Akt pathway. This diagram maps the intervention point.
Caption: The PI3K/Akt signaling pathway, highlighting the inhibition target for pyrazolo[1,5-a]pyrimidine derivatives.
References
-
Synthesis and biological evaluation of Pyrazolo[1,5-a]pyrimidine Compounds. National Institutes of Health (NIH). Available at: [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health (NIH). Available at: [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Royal Society of Chemistry (RSC). Available at: [Link][1][2][3][4][5][6]
-
Fomepizole (4-Methylpyrazole) Pharmacology. McGraw Hill Medical. Available at: [Link][1][3][4][5][6]
Sources
- 1. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 3-(4-methyl-1H-pyrazol-1-yl)butan-2-one as a Versatile Scaffold in Medicinal Chemistry
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols
Executive Summary
The pyrazole nucleus is a privileged structural motif in modern drug discovery, featured prominently in numerous FDA-approved therapeutics ranging from anti-inflammatories to kinase inhibitors[1]. Within this class, 4-methylpyrazole (fomepizole) is clinically recognized as a potent competitive inhibitor of alcohol dehydrogenase (ADH)[2]. By functionalizing the N1 position of 4-methylpyrazole with a butan-2-one moiety, we generate 3-(4-methyl-1H-pyrazol-1-yl)butan-2-one (4MP-B2O) .
This application note details the structural rationale, synthetic methodologies, and downstream functionalization of 4MP-B2O. It provides medicinal chemists with a robust, self-validating blueprint for integrating this bifunctional building block into novel drug discovery pipelines.
Structural Rationale & Pharmacological Significance (E-E-A-T)
The rational design of 4MP-B2O leverages two distinct chemical features to optimize both pharmacodynamics and pharmacokinetics:
-
The 4-Methylpyrazole Core (Metabolic Stability & Target Binding): Unsubstituted pyrazoles are often susceptible to oxidative metabolism at the C4 position by cytochrome P450 enzymes. The incorporation of a C4-methyl group blocks this metabolic liability, enhancing the pharmacokinetic half-life of derived compounds. Furthermore, this core is a proven pharmacophore that competitively inhibits ADH by coordinating directly with the enzyme's catalytic zinc ion[2].
-
The Butan-2-one Appendage (Stereochemical Complexity & Reactivity): The attachment of a 3-substituted butan-2-one chain introduces an alpha-chiral center (at C3), allowing chemists to explore three-dimensional chemical space—a critical factor in improving target selectivity and escaping "flatland" in drug design. The C2 ketone serves as a highly reactive electrophilic handle for divergent synthesis, such as reductive amination or heterocyclization.
Figure 1: Pharmacological mechanism of the 4-methylpyrazole moiety inhibiting ADH.
Synthetic Workflows & Methodologies
The utility of 4MP-B2O lies in its ability to serve as a central hub for generating diverse chemical libraries. The following protocols outline its synthesis and subsequent functionalization.
Figure 2: Divergent synthetic workflow of 4MP-B2O into diverse pharmacophores.
Protocol 1: Synthesis of 4MP-B2O via Regioselective N-Alkylation
Objective: High-yield alkylation of 4-methyl-1H-pyrazole with 3-chloro-2-butanone.
-
Step 1: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-methyl-1H-pyrazole (1.0 eq) and anhydrous N,N-dimethylformamide (DMF) to achieve a 0.5 M concentration.
-
Step 2: Add Cesium Carbonate (Cs₂CO₃) (1.5 eq).
-
Causality Insight: Cs₂CO₃ is heavily preferred over K₂CO₃ or NaH. The larger cesium cation provides superior solubility in DMF and acts as a softer Lewis acid. This enhances the nucleophilicity of the pyrazole nitrogen while minimizing unwanted enolization and aldol condensation of the alpha-halo ketone.
-
-
Step 3: Dropwise add 3-chloro-2-butanone (1.2 eq) at 0°C. Gradually warm the reaction to 80°C and stir for 12 hours.
-
Step 4 (Validation & Workup): Monitor via TLC (Hexanes/EtOAc 7:3). Once the starting pyrazole is consumed, quench with ice water and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x) to remove residual DMF. Dry over Na₂SO₄, concentrate in vacuo, and purify via flash chromatography.
Protocol 2: Direct Reductive Amination of 4MP-B2O
Objective: Conversion of the C2 ketone into a secondary or tertiary amine for GPCR or kinase targeting.
-
Step 1: Dissolve 4MP-B2O (1.0 eq) and the desired primary amine (1.2 eq) in 1,2-dichloroethane (DCE) (0.2 M).
-
Step 2: Add glacial acetic acid (1.5 eq).
-
Causality Insight: The mild acid catalyzes the dehydration of the hemiaminal intermediate, driving the equilibrium toward the reactive iminium ion without degrading the starting materials.
-
-
Step 3: Add Sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise at room temperature.
-
Causality Insight: STAB is the optimal reducing agent for this transformation because it exhibits exquisite chemoselectivity for imines over ketones[3]. This prevents the premature reduction of 4MP-B2O into its corresponding secondary alcohol, a common failure point when using stronger hydrides like NaBH₄.
-
-
Step 4 (Validation & Workup): Stir for 16 hours. Quench carefully with saturated aqueous NaHCO₃ to neutralize the acetic acid and safely decompose unreacted STAB. Extract with Dichloromethane (DCM), dry, and purify via reverse-phase HPLC or silica gel chromatography.
Quantitative Data Presentation
Table 1: Optimization of N-Alkylation Conditions for 4MP-B2O
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Mechanistic Rationale |
| K₂CO₃ | Acetone | 60 | 24 | 45 | Poor solubility of base; sluggish reaction kinetics. |
| NaH | THF | 0 to 25 | 12 | 62 | Strong base led to minor aldol condensation side-products of the ketone. |
| Cs₂CO₃ | DMF | 80 | 12 | 88 | Optimal: Soft base enhances N-nucleophilicity without enolizing the ketone. |
Table 2: Physicochemical Profile of 4MP-B2O and Key Derivatives
| Compound | MW ( g/mol ) | cLogP | TPSA (Ų) | H-Bond Donors | H-Bond Acceptors | Lipinski Status |
| 4-Methylpyrazole | 82.11 | 0.9 | 28.7 | 1 | 2 | Pass |
| 4MP-B2O | 152.19 | 1.2 | 35.8 | 0 | 3 | Pass |
| Amine Derivative* | 223.32 | 2.4 | 27.0 | 1 | 3 | Pass |
*Calculated assuming reductive amination with cyclopropylamine.
References
-
Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review Source: PubMed (nih.gov) URL:[Link][1]
-
Fomepizole (4-Methylpyrazole) Source: Wikipedia URL:[Link][2]
-
Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride Source: PubMed Central (nih.gov) URL:[Link][3]
Sources
- 1. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fomepizole - Wikipedia [en.wikipedia.org]
- 3. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: High-Throughput Screening for Novel p38α MAPK Inhibitors Featuring 3-(4-methyl-1H-pyrazol-1-yl)butan-2-one
Abstract
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs targeting a range of protein classes.[1][2][3] The novel compound, 3-(4-methyl-1H-pyrazol-1-yl)butan-2-one, is a promising candidate for drug discovery due to its structural features. This application note presents a comprehensive, high-throughput screening (HTS) cascade designed to identify and characterize inhibitors of the mitogen-activated protein kinase p38α (MAPK14), a key regulator of inflammatory responses.[4][5][6] We hypothesize that 3-(4-methyl-1H-pyrazol-1-yl)butan-2-one may target this kinase. The described workflow employs a robust biochemical primary screen using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), followed by a physiologically relevant cell-based secondary assay to confirm target engagement and cellular activity.
Introduction: The Scientific Rationale
p38α MAPK is a serine/threonine kinase that plays a central role in cellular responses to inflammatory cytokines and environmental stress.[6][7] Dysregulation of the p38α signaling pathway is implicated in a host of diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers, making it a high-value target for therapeutic intervention.[8] The pathway is activated by various upstream kinases, leading to the dual phosphorylation of p38α at Thr180 and Tyr182.[9] Once active, p38α phosphorylates a range of downstream substrates, including transcription factors and other kinases like MAPK-activated protein kinase 2 (MK2), ultimately driving the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[4][10]
Given the therapeutic potential of p38α inhibitors, robust and scalable screening platforms are essential for identifying novel chemical matter.[5] An effective HTS cascade minimizes false positives and provides a clear path from initial hit identification to lead optimization. Our proposed strategy begins with a sensitive and precise biochemical assay to identify direct inhibitors of p38α kinase activity. Promising hits are then progressed to a cell-based assay that measures the modulation of the p38α pathway in a relevant cellular context, providing crucial information on cell permeability, off-target effects, and true cellular efficacy.
The HTS Workflow: A Two-Stage Approach
A sequential screening approach ensures that resources are focused on the most promising compounds. This workflow is designed for efficiency and high-quality data generation, suitable for screening large compound libraries.
Figure 1: A sequential HTS workflow for identifying and validating p38α inhibitors.
Primary Screen: Biochemical TR-FRET Kinase Assay
For the primary screen, we utilize a LanthaScreen® Eu Kinase Binding Assay, a TR-FRET technology that measures the displacement of a fluorescent tracer from the ATP-binding site of the p38α kinase.[11] This format is highly sensitive, robust, and less susceptible to interference from colored or fluorescent compounds compared to other methods. The assay directly measures compound binding to the kinase, making it an excellent method for identifying ATP-competitive inhibitors.
Principle of the TR-FRET Binding Assay
The assay relies on the transfer of energy from a Europium (Eu)-labeled anti-tag antibody (donor), which binds to the GST-tagged p38α kinase, to an Alexa Fluor® 647-labeled tracer (acceptor) that binds to the kinase's ATP pocket. When both are bound, FRET occurs. An unlabeled inhibitor, such as 3-(4-methyl-1H-pyrazol-1-yl)butan-2-one, will compete with the tracer for binding to the ATP site. This competition disrupts FRET, leading to a decrease in the acceptor signal.
Figure 2: Principle of the TR-FRET competitive binding assay.
Materials and Reagents
| Reagent | Supplier | Catalog # (Example) | Final Concentration |
| p38α (MAPK14), inactive, GST-tagged | Thermo Fisher | PV3305 | 5 nM |
| LanthaScreen® Eu-anti-GST Antibody | Thermo Fisher | PV3551 | 2 nM |
| Kinase Tracer 236 | Thermo Fisher | PV5592 | 10 nM |
| Kinase Buffer A (1X) | Thermo Fisher | PV3189 | 1X |
| Staurosporine (Positive Control) | MilliporeSigma | S4400 | 10 µM (Max Inhibition) |
| DMSO | MilliporeSigma | D2650 | 0.5% |
| 384-well low-volume plates | Corning | 3676 | N/A |
Step-by-Step Protocol
This protocol is optimized for a 15 µL final assay volume in a 384-well plate format.
-
Compound Plating:
-
Prepare a 10 mM stock of 3-(4-methyl-1H-pyrazol-1-yl)butan-2-one in 100% DMSO.
-
Create a 3X final concentration plate by dispensing 150 nL of the 10 mM stock into the appropriate wells of a 384-well plate for a final assay concentration of 10 µM.
-
For controls, dispense 150 nL of DMSO (0% inhibition) and 150 nL of a 10 mM Staurosporine stock (100% inhibition) into their respective wells.
-
-
Kinase/Antibody Mix Preparation:
-
Prepare a 3X Kinase/Antibody solution in 1X Kinase Buffer A. For 1 mL, mix the required volumes for a final concentration of 15 nM p38α and 6 nM Eu-anti-GST antibody.[11]
-
Centrifuge the antibody tube at ~10,000 x g for 10 minutes before use and aspirate from the top to avoid aggregates.
-
-
Tracer Mix Preparation:
-
Prepare a 3X Tracer solution in 1X Kinase Buffer A for a final concentration of 30 nM.
-
-
Assay Assembly:
-
Add 5 µL of the 3X Kinase/Antibody mix to each well of the compound plate.
-
Add 5 µL of the 3X Tracer solution to each well.
-
The final volume is 15 µL.
-
-
Incubation and Plate Reading:
-
Cover the plate and incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET enabled plate reader (e.g., PHERAstar, EnVision).
-
Excitation: 340 nm
-
Emission Donor: 615 nm
-
Emission Acceptor: 665 nm
-
-
Data Analysis and Quality Control
-
Calculate TR-FRET Ratio: For each well, calculate the emission ratio: (665 nm signal / 615 nm signal) * 10,000.
-
Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Ratio_sample - Ratio_max_inhibition) / (Ratio_min_inhibition - Ratio_max_inhibition))
-
Assess Assay Quality (Z'-factor): The Z'-factor is a statistical measure of assay quality, with a value ≥ 0.5 being considered excellent for HTS.[12][13][14][15] Z' = 1 - (3 * (SD_min_inhibition + SD_max_inhibition)) / |Mean_min_inhibition - Mean_max_inhibition|
Secondary Screen: Cell-Based Phospho-p38 Assay
Hits confirmed from the primary screen and subsequent biochemical IC50 determination should be evaluated in a more physiologically relevant system. This cell-based assay quantifies the phosphorylation of endogenous p38α in human monocytic THP-1 cells upon stimulation with lipopolysaccharide (LPS), a potent activator of the p38 MAPK pathway.[9][16][17]
Principle of the Assay
THP-1 cells are pre-treated with the test compound (e.g., 3-(4-methyl-1H-pyrazol-1-yl)butan-2-one) and then stimulated with LPS. LPS triggers a signaling cascade that leads to the phosphorylation of p38 at Thr180/Tyr182. After cell lysis, the amount of phosphorylated p38 is quantified using a sensitive sandwich immunoassay, typically in a TR-FRET format (e.g., HTRF®). A successful inhibitor will reduce the amount of LPS-induced phospho-p38.
Materials and Reagents
| Reagent | Supplier | Catalog # (Example) |
| THP-1 cells | ATCC | TIB-202 |
| RPMI-1640 Medium | Gibco | 11875093 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Phorbol 12-myristate 13-acetate (PMA) | MilliporeSigma | P8139 |
| Lipopolysaccharide (LPS) from E. coli | MilliporeSigma | L2630 |
| Phospho-p38 (T180/Y182) HTRF Kit | Revvity | CISBIO-63ADK063PEG |
| 384-well cell culture plates, white | Greiner | 781080 |
Step-by-Step Protocol
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 0.05 mM 2-mercaptoethanol.
-
To differentiate into a macrophage-like phenotype, seed THP-1 cells at 5 x 10^4 cells/well in a 384-well plate in media containing 50 ng/mL PMA for 48 hours.[17]
-
After 48 hours, wash the cells once with fresh, serum-free media.
-
-
Compound Treatment:
-
Prepare serial dilutions of hit compounds in serum-free media.
-
Add the compound dilutions to the cells and incubate for 1 hour at 37°C.
-
-
LPS Stimulation:
-
Cell Lysis and Detection:
-
Lyse the cells by adding the specific lysis buffer provided in the HTRF kit directly to the wells.
-
Incubate as per the manufacturer's protocol (typically 15-30 minutes).
-
Add the HTRF detection reagents (Eu-cryptate labeled anti-p38 antibody and d2-labeled anti-phospho-p38 antibody).
-
Incubate for 4 hours to overnight at room temperature.
-
-
Plate Reading and Data Analysis:
-
Read the plate on a TR-FRET enabled reader.
-
Calculate the HTRF ratio and determine the dose-dependent inhibition of p38 phosphorylation to generate IC50 curves.
-
Conclusion and Future Directions
This application note details a robust, two-tiered HTS strategy for the identification and validation of novel p38α MAPK inhibitors, using 3-(4-methyl-1H-pyrazol-1-yl)butan-2-one as a representative test compound. The combination of a high-throughput biochemical binding assay with a lower-throughput, physiologically relevant cell-based assay provides a powerful platform for hit discovery. This workflow ensures that identified compounds are not only potent binders to the isolated enzyme but also effective modulators of the target pathway within a cellular environment. Confirmed hits from this cascade can be confidently advanced into lead optimization programs, including further profiling for kinase selectivity, mechanism of action studies, and in vivo efficacy models.
References
-
BellBrook Labs. (2025, November 20). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. Retrieved March 2, 2026, from [Link]
-
On HTS. (2023, December 12). Z-factor. Retrieved March 2, 2026, from [Link]
- Warrior, U., Chiou, X. G., Sheets, M. P., et al. (1999). Development of a p38 Kinase Binding Assay for High Throughput Screening. Journal of Biomolecular Screening, 4(3), 129-135.
- Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73.
- Laufer, S. A., & Wagner, G. K. (Eds.). (2015). From Enzyme to Whole Blood: Sequential Screening Procedure for Identification and Evaluation of p38 MAPK Inhibitors. In Kinase Inhibitors (pp. 115-126). Humana Press.
- Wang, L., & Zhang, X. D. (2020). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies.
-
SignalChem. (n.d.). p38 alpha Active Kinase Datasheet. Retrieved March 2, 2026, from [Link]
-
Wikipedia. (n.d.). Z-factor. Retrieved March 2, 2026, from [Link]
- Knight, J. D., et al. (2007). A novel whole-cell lysate kinase assay identifies substrates of the p38 MAPK in differentiating myoblasts. Skeletal muscle, 1(1), 1-14.
- Warrior, U., et al. (1999). Development of a p38 kinase binding assay for high throughput screening. Journal of biomolecular screening, 4(3), 129-135.
- Zheng, Q., et al. (2023). Structure-based virtual screening for novel p38 MAPK inhibitors and a biological evaluation.
- Zhang, W. X., et al. (2005). Time-resolved Forster resonance energy transfer assays for the binding of nucleotide and protein substrates to p38 protein kinase. Analytical biochemistry, 343(1), 96-105.
- Kumar, V., & Aggarwal, N. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(19), 2011-2035.
- Kharl, M., et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Future Medicinal Chemistry & Health, 3(10), 1462-1502.
-
RayBiotech. (n.d.). Human/Mouse/Rat Phospho-ERK1/2, JNK, p38 MAPK Cell-Based ELISA Kit. Retrieved March 2, 2026, from [Link]
- Chimenti, F., et al. (2018).
-
Bioauxilium. (2019, December 13). THUNDER™ Phospho-p38αβγ MAPK (T180/Y182) TR-FRET Cell Signaling Assay Kit. Retrieved March 2, 2026, from [Link]
-
Antibodies.com. (n.d.). p38 MAPK (phospho Thr180) Cell Based ELISA Kit (A102587). Retrieved March 2, 2026, from [Link]
- Dower, K., et al. (2013). Standardized protocols for differentiation of THP-1 cells to macrophages with distinct M(IFNγ+LPS), M(IL-4) and M(IL-10) phenotypes. White Rose Research Online.
- Andersen, C. A., et al. (2021). FRET-Based Screening Identifies p38 MAPK and PKC Inhibition as Targets for Prevention of Seeded α-Synuclein Aggregation. Neurotherapeutics, 18(3), 1699-1714.
- Lu, H. T., et al. (2005). The Regulation of Th1 Responses by the p38 MAPK. The Journal of Immunology, 174(9), 5433-5439.
- Koganti, R., et al. (2022). In vitro protocol for the optimal induction of inflammation in human monocyte cell lines. STAR protocols, 3(4), 101755.
-
ResearchGate. (n.d.). The effect of C.oil on LPS induced MAPKs activation in THP-1 and J774.2 cells. Retrieved March 2, 2026, from [Link]
Sources
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. HTRF Human and Mouse Phospho-P38 MAPK (Thr180/Tyr182) Detection Kit, 96 Assay Points | Revvity [revvity.com]
- 3. researchgate.net [researchgate.net]
- 4. PlumX [plu.mx]
- 5. From Enzyme to Whole Blood: Sequential Screening Procedure for Identification and Evaluation of p38 MAPK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a p38 Kinase Binding Assay for High Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-based virtual screening for novel p38 MAPK inhibitors and a biological evaluation – ScienceOpen [scienceopen.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. media.cellsignal.com [media.cellsignal.com]
- 10. nathan.instras.com [nathan.instras.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. assay.dev [assay.dev]
- 14. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Z-factor - Wikipedia [en.wikipedia.org]
- 16. The Regulation of Th1 Responses by the p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro protocol for the optimal induction of inflammation in human monocyte cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Protocol for dissolving 3-(4-methyl-1H-pyrazol-1-yl)butan-2-one for cell culture experiments
Application Note: Solubilization and Handling of 3-(4-methyl-1H-pyrazol-1-yl)butan-2-one for In Vitro Assays
Part 1: Introduction & Physicochemical Analysis
Executive Summary
3-(4-methyl-1H-pyrazol-1-yl)butan-2-one (MW: 152.19 g/mol ) is a pyrazole-ketone derivative. While structurally simple, its successful application in cell culture relies on balancing its lipophilicity (pyrazole ring) with its polar functional groups (ketone, imine nitrogens).
Direct addition of this compound to aqueous cell culture media often results in micro-precipitation, which can cause false-negative results (lack of bioavailability) or false-positive toxicity (crystal-induced physical stress on cells). This protocol outlines a DMSO-based Stock Solution strategy designed to ensure complete solubilization, sterility, and stability.
Physicochemical Profile
Understanding the molecule is the first step to dissolving it.
| Property | Value | Implication for Protocol |
| Molecular Weight | 152.19 g/mol | Used for Molarity calculations. |
| Predicted LogP | ~0.8 – 1.1 | Moderately lipophilic. Soluble in organic solvents; limited water solubility. |
| H-Bond Acceptors | 3 (N, O) | Capable of hydrogen bonding; DMSO is an ideal solvent due to high dielectric constant. |
| Physical State | Low-melting solid or viscous liquid | Weighing must be precise; avoid plastic static interference. |
| Solubility Class | Class II (Permeability High/Solubility Low) | Requires organic co-solvent (DMSO) for initial stock. |
Part 2: Reagents & Equipment
Critical Reagent Quality:
-
Solvent: Dimethyl Sulfoxide (DMSO), Sterile Filtered, Hybridoma Tested (Sigma-Aldrich or equivalent). Do not use industrial-grade DMSO; it contains toxic impurities.
-
Vessels: Borosilicate glass vials (amber preferred to protect from light). Avoid polystyrene plastics for stock storage as DMSO leaches plasticizers.
-
Filtration: 0.22 µm PTFE (Polytetrafluoroethylene) or Nylon syringe filters. WARNING: Do not use Cellulose Acetate (CA) or PES filters; DMSO dissolves them.
Part 3: Step-by-Step Protocol
Phase A: Preparation of 100 mM Stock Solution
Target: Create a high-concentration master stock to minimize the volume of DMSO added to cells.
-
Weighing: Accurately weigh 15.2 mg of 3-(4-methyl-1H-pyrazol-1-yl)butan-2-one into a sterile glass vial.
-
Note: If the compound is a liquid, use density (approx 1.0-1.1 g/mL) to pipette, but gravimetric (weight) measurement is always more accurate for molarity.
-
-
Solvation: Add 1.0 mL of high-grade DMSO.
-
Mixing: Vortex vigorously for 30 seconds. Inspect visually. The solution should be clear and colorless.
-
Troubleshooting: If undissolved particles remain, sonicate in a water bath at 37°C for 5 minutes.
-
-
Sterilization: Draw the solution into a solvent-resistant syringe (polypropylene). Attach a 0.22 µm PTFE filter and dispense into a fresh, sterile amber glass vial.
-
Aliquoting: Aliquot into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles.
-
Storage: Store at -20°C (stable for ~6 months) or -80°C (stable for >1 year). Keep desiccated.
Phase B: Preparation of Working Solutions (Cell Treatment)
Target: Dilute stock into media without crashing out the compound.
The "1000x Rule": Ideally, keep the final DMSO concentration on cells ≤ 0.1% (v/v). This means a 1:1000 dilution.
-
Example: To achieve a 100 µM final assay concentration:
-
Thaw the 100 mM Stock.
-
Dilute 1 µL of Stock into 1 mL of pre-warmed Culture Media (rapid mixing).
-
Final Concentration: 100 µM compound + 0.1% DMSO.
-
Serial Dilution Strategy (For IC50 Curves): Never perform serial dilutions directly in the cell culture plate using pure DMSO stock. This causes "hotspots" of toxicity.
-
Perform serial dilutions in 100% DMSO first (e.g., 100 mM -> 10 mM -> 1 mM).
-
Perform a secondary dilution into media (e.g., 1:1000) for each point.
Part 4: Visualizing the Workflow
The following diagram illustrates the critical path from solid compound to cellular assay, emphasizing the filtration material and dilution logic.
Figure 1: Workflow for solubilization and sterile filtration. Note the critical use of PTFE filters for DMSO compatibility.
Part 5: Validation & Controls
The Vehicle Control (Mandatory)
You cannot interpret data without a Vehicle Control. DMSO affects membrane permeability and can induce differentiation in cell lines like HL-60 or toxicity in primary hepatocytes.
-
Experimental Well: Media + Compound + 0.1% DMSO.
-
Control Well: Media + 0.1% DMSO (No Compound).
-
Blank Well: Media (No DMSO, No Compound).
Troubleshooting Precipitation
If the compound "crashes out" (forms crystals) upon addition to media:
-
Reduce Concentration: Try 50 µM instead of 100 µM.
-
Increase Temperature: Warm media to 37°C before adding the stock.
-
Use a Carrier: Add 0.1% Bovine Serum Albumin (BSA) to the media. BSA can bind hydrophobic molecules and keep them in solution.
References
-
PubChem Compound Summary. (2023). 3-(4-methyl-1H-pyrazol-1-yl)butan-2-one (CAS 1178469-22-1).[4] National Center for Biotechnology Information. [Link]
Sources
- 1. Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jpp.krakow.pl [jpp.krakow.pl]
- 4. 1178469-22-1|3-(4-Methyl-1H-pyrazol-1-yl)butan-2-one|BLD Pharm [bldpharm.com]
Application Note: 3-(4-Methyl-1H-pyrazol-1-yl)butan-2-one as a Strategic Building Block in Advanced Organic Synthesis and Drug Discovery
Executive Summary
The modular construction of complex N-heterocycles relies heavily on versatile, multifunctional building blocks. 3-(4-Methyl-1H-pyrazol-1-yl)butan-2-one ([1]) has emerged as a highly strategic intermediate in modern medicinal chemistry. Featuring a 4-methylpyrazole core—a privileged pharmacophore known for its hydrogen-bond accepting capabilities—and an electrophilic alpha-methyl ketone handle, this compound enables rapid late-stage functionalization. This application note details the mechanistic rationale, quantitative optimization, and self-validating protocols for utilizing this building block in the synthesis of kinase inhibitors and antiparasitic agents.
Chemical Profiling & Mechanistic Rationale
The structural architecture of 3-(4-methyl-1H-pyrazol-1-yl)butan-2-one dictates its synthetic utility. The pyrazole ring is a critical hinge-binding motif in the development of novel kinase inhibitors (e.g., SYK, LRRK2, and MYLK) as documented in patent literature such as[2]. Furthermore, substituted pyrazoles linked to azaindoles have shown potent efficacy as inhibitors of Trypanosoma brucei, the causative agent of human African trypanosomiasis ([3]).
The appended butan-2-one moiety serves as a divergent synthetic node, enabling two primary pathways:
-
Pathway A (Reductive Amination): The C2 ketone readily condenses with primary amines (such as anilines or azaindoles) to form an imine. The causality behind selecting sodium triacetoxyborohydride (NaBH(OAc)₃) over sodium borohydride (NaBH₄) is critical here: NaBH(OAc)₃ is a mild, sterically bulky reducing agent that selectively reduces the protonated iminium ion without prematurely reducing the starting ketone to a secondary alcohol. Note: This reduction generates a new stereocenter at C2 adjacent to the C3 methine, yielding a mixture of syn/anti diastereomers that can be separated via preparative HPLC.
-
Pathway B (Regioselective Alpha-Bromination): Bromination of the ketone is required to synthesize complex thiazoles via the Hantzsch reaction. The causality behind utilizing Copper(II) bromide (CuBr₂) in an EtOAc/CHCl₃ solvent system—rather than elemental Br₂ in acetic acid—is to ensure strict regioselectivity. The reaction selectively brominates the less sterically hindered terminal C1 methyl group rather than the tertiary C3 methine, preventing polybromination and yielding the optimal primary alpha-bromo ketone.
Synthetic Divergence Workflow
Synthetic divergence of 3-(4-methyl-1H-pyrazol-1-yl)butan-2-one into key pharmacophores.
Quantitative Data: Optimization of Reductive Amination
The following table summarizes the optimization parameters for coupling 3-(4-methyl-1H-pyrazol-1-yl)butan-2-one with various amines, demonstrating the superiority of NaBH(OAc)₃ in dichloroethane (DCE).
| Entry | Amine Substrate | Reducing Agent | Solvent | Time (h) | Isolated Yield (%) | Functional Group Tolerance |
| 1 | Aniline | NaBH(OAc)₃ | DCE | 12 | 85 | High |
| 2 | 4-Aminoazaindole | NaBH(OAc)₃ | DCE | 18 | 78 | High (Indole N-H intact) |
| 3 | Benzylamine | NaBH₃CN | MeOH | 24 | 65 | Moderate (Cyanide toxicity risk) |
| 4 | 4-Aminoazaindole | NaBH₄ | MeOH | 4 | 15 | Low (Premature ketone reduction) |
Experimental Protocols
Protocol A: Reductive Amination with Primary Amines
Objective: Synthesize N-alkyl amine derivatives linking the 4-methylpyrazole core to target pharmacophores.
Step-by-Step Methodology:
-
Preparation: In an oven-dried 50 mL round-bottom flask under an argon atmosphere, dissolve 3-(4-methyl-1H-pyrazol-1-yl)butan-2-one (1.0 mmol, 152 mg) and the target primary amine (e.g., 4-aminoazaindole, 1.05 mmol) in anhydrous 1,2-dichloroethane (DCE, 10 mL).
-
Imine Formation: Add glacial acetic acid (1.5 mmol, 86 µL) to the solution to catalyze iminium ion formation. Stir the mixture at room temperature for 2 hours.
-
Reduction: Portion-wise, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 mmol, 318 mg) over 15 minutes to prevent rapid exothermic hydrogen evolution.
-
Self-Validation Checkpoint (TLC): After 12 hours, monitor the reaction via TLC (Eluent: 5% MeOH in DCM). The starting ketone (R_f ~0.6, UV inactive but stains strongly with 2,4-DNP) will disappear. The product amine (R_f ~0.3, UV active, stains with Ninhydrin) will emerge. The complete absence of a 2,4-DNP active spot confirms the self-validating endpoint of the ketone's consumption.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with DCM (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution 0-10% MeOH in DCM) to yield the desired secondary amine.
Protocol B: Regioselective Alpha-Bromination
Objective: Synthesize 1-bromo-3-(4-methyl-1H-pyrazol-1-yl)butan-2-one for downstream Hantzsch cyclizations.
Step-by-Step Methodology:
-
Preparation: Suspend Copper(II) bromide (CuBr₂, 2.0 mmol, 446 mg) in a solvent mixture of Ethyl Acetate (10 mL) and Chloroform (10 mL) in a 50 mL two-neck flask equipped with a reflux condenser.
-
Addition: Heat the dark green/black suspension to reflux. Dissolve 3-(4-methyl-1H-pyrazol-1-yl)butan-2-one (1.0 mmol, 152 mg) in CHCl₃ (2 mL) and add it dropwise to the refluxing suspension over 30 minutes.
-
Self-Validation Checkpoint (Visual Colorimetric Shift): As the regioselective bromination proceeds, the Cu(II) species is reduced to Cu(I). The reaction is self-validating: the complete transition of the reaction mixture from a dark green/black suspension to a distinct white precipitate (CuBr) indicates 100% conversion.
-
Workup: Cool the mixture to room temperature and filter it through a pad of Celite to remove the CuBr precipitate. Wash the filter cake with EtOAc (20 mL).
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting crude alpha-bromo ketone is highly reactive and should be used immediately in the next cyclization step without further purification to prevent degradation.
References
- NOVEL KINASE INHIBITORS (WO 2014/060113 A1)
-
Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei Journal of Medicinal Chemistry, 2024, 67(16), 13985-14006 URL:[Link]
Sources
Technical Support Center: Optimizing 3-(4-methyl-1H-pyrazol-1-yl)butan-2-one Synthesis
Welcome to the Synthesis & Scale-Up Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles encountered during the N-alkylation of 4-methylpyrazole with 3-chloro-2-butanone.
Pyrazole derivatives are foundational scaffolds in drug development due to their broad spectrum of biological activities[1]. While the N-alkylation of pyrazoles is a well-documented synthetic pathway, utilizing a secondary alpha-halo ketone like 3-chloro-2-butanone introduces significant chemoselectivity and conversion challenges. The stability and reactivity of these intermediates depend heavily on strict control of the reaction environment[2].
Below, you will find a mechanistic breakdown, troubleshooting FAQs, optimization data, and a self-validating standard operating procedure (SOP) to maximize your reaction yield.
Mechanistic Divergence: Substitution vs. Elimination
The primary reason this synthesis fails in the laboratory is the divergence between the desired direct nucleophilic substitution (SN2) and an undesired base-induced elimination (E2). Because 3-chloro-2-butanone possesses acidic alpha-protons, strong bases will trigger dehydrohalogenation to form methyl vinyl ketone (MVK). The pyrazole will then rapidly consume the MVK via an aza-Michael addition, yielding the wrong regioisomer[3].
Mechanistic divergence in the alkylation of 4-methylpyrazole with 3-chloro-2-butanone.
Troubleshooting FAQs
Q1: My LC-MS shows the correct mass (
Q2: After switching to
Q3: I am getting a complex mixture with dark, tarry byproducts. How do I clean up the reaction profile? Root Cause: Alpha-halo ketones are highly susceptible to self-condensation (aldol-type reactions) and degradation when exposed to base and heat for prolonged periods. Solution: Alter your addition sequence. Do not mix the ketone and base together before adding the pyrazole. Instead, suspend the pyrazole, base, and NaI in the solvent, heat to the target temperature, and add the 3-chloro-2-butanone dropwise over 60 minutes. This maintains a low steady-state concentration of the electrophile, minimizing self-condensation.
Quantitative Optimization Data
The table below summarizes the causal relationship between reaction conditions and the product distribution, validating the solutions provided in the FAQs.
| Entry | Base (1.5 eq) | Solvent | Additive | Temp (°C) | Conversion (%) | Yield: Desired C3-Isomer (%) | Yield: Undesired MVK Adduct (%) |
| 1 | NaH | DMF | None | 25 | >95 | 15 | 78 |
| 2 | DMF | None | 60 | 60 | 45 | 10 | |
| 3 | Acetonitrile | None | 60 | 55 | 50 | 5 | |
| 4 | Acetonitrile | NaI (0.2 eq) | 60 | >95 | 88 | <2 |
Note: Entry 4 represents the optimized conditions utilized in the SOP below.
Standard Operating Procedure (SOP)
This protocol is designed as a self-validating system; the dropwise addition controls the exotherm and side-reactions, while the Finkelstein catalyst ensures complete conversion.
Optimized step-by-step experimental workflow for the synthesis of the target ketone.
Step-by-Step Methodology:
-
System Preparation: To an oven-dried, argon-purged round-bottom flask, add 4-methyl-1H-pyrazole (1.0 equiv, 10 mmol), finely powdered anhydrous
(1.5 equiv, 15 mmol), and Sodium Iodide (0.2 equiv, 2 mmol). -
Solvent Addition: Suspend the mixture in anhydrous Acetonitrile (MeCN, 0.2 M relative to pyrazole). Stir vigorously to ensure the heterogeneous base is well dispersed. Heat the suspension to 60 °C.
-
Electrophile Addition (Critical Step): Dilute 3-chloro-2-butanone (1.1 equiv, 11 mmol) in an equal volume of MeCN. Using a syringe pump or addition funnel, add this solution dropwise to the reaction mixture over 60 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 60 °C for an additional 2–4 hours. Monitor the disappearance of the pyrazole starting material via TLC (Hexane:EtOAc 1:1, UV/Iodine stain) or LC-MS.
-
Workup: Once complete, cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the inorganic salts (
, KCl, NaI). Wash the filter cake with Ethyl Acetate (EtOAc). -
Extraction: Concentrate the filtrate under reduced pressure to remove MeCN. Redissolve the residue in EtOAc and wash with saturated aqueous
(to remove any residual iodine species), followed by brine. Dry the organic layer over anhydrous . -
Purification: Concentrate the organic layer and purify the crude residue via silica gel flash chromatography (gradient elution: 10% to 40% EtOAc in Hexanes) to isolate pure 3-(4-methyl-1H-pyrazol-1-yl)butan-2-one.
References
-
[1] Synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6-methylpyrimidine. Heteroletters. URL:
-
[2] Synthesis and Diels–Alder Reactivity of 4-Fluoro-4-Methyl-4H-Pyrazoles. MIT Open Access Articles (Int. J. Mol. Sci. 2020). URL:
-
[3] Synthesis of Chromone-Related Pyrazole Compounds. MDPI (Molecules 2017). URL:
-
Synthesis of Pyrazoles (A. C. Götzinger and T. J. J. Müller). Science of Synthesis / Thieme-Connect. URL:
Sources
Technical Support Center: Troubleshooting Permeability for 3-(4-methyl-1H-pyrazol-1-yl)butan-2-one
Case ID: PYR-KET-001 Subject: Low Cell Permeability Diagnosis & Resolution Molecule Class: N-alkylated Pyrazole / Ketone Fragment Assigned Specialist: Senior Application Scientist
Executive Summary & Molecule Profile
User Issue: You are observing low apparent permeability (
Technical Analysis: This molecule is a low molecular weight (MW ~152.2 g/mol ) fragment containing a pyrazole ring and a ketone tail. Based on its physicochemical profile (Lipinski compliant, likely neutral at pH 7.4), it should exhibit high passive permeability.
If you are seeing low permeability, it is likely a "False Negative" driven by one of three specific failure modes common to this chemical class:
-
Volatility/Evaporation: Small ketones can be volatile. Loss of compound during incubation mimics low permeability.
-
Low Recovery (Non-Specific Binding): The pyrazole ring can interact with plasticware.
-
Active Efflux: Pyrazoles are frequent substrates for P-gp (MDR1) transporters.
Diagnostic Workflow (Decision Matrix)
Before altering your chemical structure, run this diagnostic logic to identify the experimental artifact.
Figure 1: Diagnostic decision tree for isolating the cause of low permeability in small fragment molecules.
Critical Failure Modes & Solutions
Failure Mode A: The "Ghost" Effect (Volatility)
The Science: Your molecule is a small ketone (butan-2-one derivative). Many fragments in this weight class (MW < 200) have high vapor pressures. In a standard Caco-2 plate incubated at 37°C for 2 hours, the compound may evaporate from the apical compartment, leading to a calculation of "low permeability" because it never arrives in the receiver well—it’s in the air.
Diagnostic Step: Calculate Mass Balance (Recovery).
The Fix:
-
Seal the System: Use adhesive plate sealers (e.g., aluminum foil seals) specifically designed for cell culture during the transport phase.
-
Shorten Time: Reduce incubation from 2 hours to 60 minutes to minimize evaporative loss.
Failure Mode B: Transporter Efflux (P-gp/BCRP)
The Science: Pyrazole derivatives are often substrates for P-glycoprotein (P-gp/MDR1). If P-gp is recognizing your compound, it will actively pump it back out of the cell into the apical chamber, preventing it from crossing to the basolateral side.
Diagnostic Step: Calculate the Efflux Ratio (ER).
-
If
, active efflux is occurring.
The Fix:
-
Inhibitor Study: Repeat the assay in the presence of Verapamil (50-100 µM) or Cyclosporin A (10 µM) . If the
increases significantly with the inhibitor, you have confirmed P-gp liability.
Failure Mode C: Solubility Crash
The Science: While the methyl-pyrazole is lipophilic, the ketone adds polarity. However, if your stock is in DMSO and you dilute into aqueous buffer (HBSS), the compound might precipitate immediately if the concentration exceeds its kinetic solubility limit.
The Fix:
-
Visual Check: Inspect the donor wells under a microscope before and after incubation. Look for crystals.
-
Lower Concentration: If testing at 10 µM, drop to 1 µM to ensure you are below the solubility limit.
Validated Experimental Protocols
Protocol 1: High-Recovery Caco-2 Assay (Anti-Volatility)
Use this protocol if your Mass Balance is < 70%.
Materials:
-
Caco-2 monolayers (21-day culture, TEER > 300
). -
Transport Buffer: HBSS + 10 mM HEPES (pH 7.4).
-
Critical Additive: 0.5% BSA (Bovine Serum Albumin) in the Receiver compartment only (creates a "sink" to capture volatile/lipophilic molecules).
Workflow:
-
Preparation: Dilute test compound to 5 µM in HBSS (max 0.1% DMSO).
-
Equilibration: Wash cells twice with warm HBSS.
-
Dosing:
-
Apical (A): Add 200 µL Donor solution.
-
Basolateral (B): Add 800 µL Receiver solution (with 0.5% BSA ).
-
-
Sealing (Crucial): Apply a pressure-sensitive adhesive film (e.g., Corning® Thermowell™) over the plate. Ensure a tight seal around individual wells.
-
Incubation: Incubate at 37°C / 5% CO2 for 60 minutes (reduced from 120 min).
-
Sampling: Pierce the seal with HPLC needle or pipette tip. Collect 100 µL from both chambers immediately.
-
Analysis: Analyze via LC-MS/MS. Calculate
and Recovery.
Protocol 2: PAMPA (Passive Permeability Check)
Use this to distinguish between "Transporter Efflux" and "True Low Permeability." PAMPA has no transporters.
Setup:
-
Membrane: Artificial lipid membrane (PVDF filter coated with lecithin/dodecane).
-
Gradient: pH 7.4 (Donor) to pH 7.4 (Acceptor).
Interpretation:
| Caco-2 Result | PAMPA Result | Conclusion |
|---|---|---|
| Low | High | Efflux Transporter Issue (The molecule can pass membranes, but cells pump it out). |
| Low | Low | Physicochemical Issue (Molecule is too polar or too large, or insoluble). |
Frequently Asked Questions (FAQ)
Q: My compound has a pyrazole ring. Does pH affect its permeability?
A: Yes, but likely not at pH 7.4. Pyrazoles are very weak bases (
Q: Can I use acetonitrile instead of DMSO for the stock solution? A: For this specific ketone, yes. Acetonitrile is less prone to "freeze" cell membranes than DMSO, but be careful: acetonitrile is volatile. If you use it, ensure the final concentration in the assay is < 1%.
Q: What is a "good" permeability value for this class?
A: For a fragment of this size (
-
High:
-
Moderate:
-
Low:
-
Target: If you are below
, you have a problem.
References
-
Hubatsch, I., et al. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols, 2(9), 2111–2119. Link
-
Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Focus on Volatility in PAMPA/Caco-2). Link
-
Kansy, M., et al. (1998). Physicochemical High Throughput Screening: Parallel Artificial Membrane Permeation Assay in the Description of Passive Absorption Processes. Journal of Medicinal Chemistry, 41(7), 1007–1010. Link
-
Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Mass Balance and Recovery). Link
How to improve the solubility of 3-(4-methyl-1H-pyrazol-1-yl)butan-2-one for assays
Introduction
In modern drug discovery, researchers frequently encounter promising compounds that exhibit poor aqueous solubility.[1][2] Pyrazole-containing molecules, such as 3-(4-methyl-1H-pyrazol-1-yl)butan-2-one, are a common scaffold in medicinal chemistry, yet their often lipophilic nature presents a significant challenge for in vitro and cell-based assays.[3][4] When a compound precipitates from the assay medium, it can lead to high variability, underestimated potency, and inaccurate structure-activity relationship (SAR) data.[5]
This guide provides a comprehensive, question-and-answer-based approach to systematically troubleshoot and overcome solubility issues with 3-(4-methyl-1H-pyrazol-1-yl)butan-2-one and similar research compounds. We will move from foundational concepts and proper stock solution handling to advanced formulation strategies, explaining not just the how but the critical why behind each technique.
Frequently Asked Questions (FAQs)
Q1: Why are pyrazole derivatives like 3-(4-methyl-1H-pyrazol-1-yl)butan-2-one often poorly soluble in aqueous buffers?
The solubility of pyrazole derivatives is governed by their molecular structure. The pyrazole ring itself is aromatic and can participate in intermolecular interactions like hydrogen bonding and π-π stacking.[6] These forces can create a stable crystal lattice structure that is difficult for water molecules to break down. Furthermore, substituents on the pyrazole ring, such as the methyl and butanone groups in this case, can increase the molecule's lipophilicity (hydrophobicity), further reducing its affinity for aqueous solutions.[4][6]
Q2: I'm seeing precipitate in my assay plate. What is the very first thing I should check?
Before exploring complex formulation changes, always start by reviewing your stock solution preparation and handling.[7][8] Inaccurate stock concentrations or improper storage can be a primary source of error.
-
Stock Solution Integrity : Ensure your stock solution, typically in 100% Dimethyl Sulfoxide (DMSO), is fully dissolved.[9] Visually inspect it for any particulates. If needed, gentle warming (if the compound is thermally stable) or sonication can help achieve complete dissolution.[8]
-
Storage : DMSO is highly hygroscopic, meaning it readily absorbs water from the atmosphere.[9][10] Water contamination in your DMSO stock can significantly decrease the solubility of your compound, leading to precipitation over time, especially with freeze-thaw cycles.[10] Always use anhydrous DMSO, store stock solutions in tightly sealed containers, and consider preparing smaller, single-use aliquots to minimize freeze-thaw cycles and atmospheric moisture exposure.[8][11]
Q3: My compound dissolves perfectly in 100% DMSO. Why does it crash out when I add it to my aqueous assay buffer?
This is a very common and expected phenomenon for lipophilic compounds.[12][13] DMSO is an excellent organic solvent, but when a compound-laden DMSO stock is diluted into a primarily aqueous environment (like cell culture media or PBS), the solvent polarity changes dramatically.[14] The compound, no longer in its preferred organic environment, rapidly comes out of solution and precipitates. This is often referred to as "crashing out." The final concentration of DMSO in your assay should typically be kept below 0.5% to avoid solvent-induced artifacts and cytotoxicity.[9]
Troubleshooting Guide: A Step-by-Step Approach to Enhancing Solubility
If you have confirmed your stock solution is correctly prepared and handled, but still face precipitation in your assay, you can proceed with the following systematic strategies. This workflow is designed to guide you from simple procedural adjustments to more complex formulation techniques.
Caption: A decision workflow for troubleshooting compound solubility issues.
Problem: Compound precipitates upon dilution from DMSO stock into aqueous buffer.
This is the most frequent challenge. The goal is to keep the compound dissolved in the final aqueous assay medium.
Solution A: Employ Co-solvents
Mechanism: Co-solvents are water-miscible organic solvents that, when added to an aqueous buffer, reduce the overall polarity of the solvent system.[15][16] This "polarity reduction" makes the environment more favorable for lipophilic compounds, preventing them from precipitating.[17]
Experimental Protocol: Co-solvent Screening
-
Preparation: Prepare a series of your aqueous assay buffer containing different concentrations of a co-solvent (e.g., 1%, 2%, 5% v/v of PEG400).
-
Compound Addition: Add your compound's DMSO stock to each co-solvent-buffer mixture to achieve the desired final assay concentration. Ensure the final DMSO concentration remains constant across all conditions (and ideally below 0.5%).[11]
-
Observation: Vortex briefly and let the solutions sit at the assay temperature for 15-30 minutes. Visually inspect for precipitation or measure turbidity with a plate reader (at a wavelength like 620 nm where the compound doesn't absorb).[18]
-
Control: Crucially, run a parallel experiment with the co-solvent vehicle alone (no compound) to ensure the co-solvent itself does not interfere with your assay readout (e.g., cell viability, enzyme activity).[19][20]
Table 1: Common Co-solvents for Biological Assays
| Co-solvent | Properties & Use Cases | Typical Starting Conc. | Pros | Cons / Considerations |
|---|---|---|---|---|
| PEG 300 / PEG 400 | Polyethylene Glycol. Good for a wide range of compounds. | 1-10% | Generally well-tolerated by cells at low concentrations.[19] | Can be viscous at higher concentrations. |
| Ethanol | Strong solvent. | 0.5-2% | Effective at dissolving many compounds. | Can have biological effects and cause toxicity, even at low concentrations.[20] |
| Propylene Glycol (PG) | Less volatile than ethanol. | 1-5% | Good safety profile in many systems. | May not be as potent a solubilizer as other options. |
| NMP | N-methyl-2-pyrrolidone. A strong, polar aprotic solvent. | 0.5-1% | Very effective for highly insoluble compounds. | Higher potential for toxicity; must be carefully validated.[19] |
Solution B: Use Surfactants
Mechanism: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into micelles in aqueous solution.[21] These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble drug molecules can become encapsulated within the hydrophobic core, effectively creating a water-soluble nanoparticle that keeps the drug in solution.[22][23]
Caption: Diagram of a drug molecule solubilized within a surfactant micelle.
Experimental Protocol: Surfactant Screening
-
Preparation: Prepare your aqueous assay buffer containing a surfactant (e.g., Polysorbate 80) at a concentration above its CMC. A typical starting point is 0.01% to 0.1% (w/v).
-
Compound Addition & Observation: Follow the same procedure as for co-solvent screening (Steps 2 & 3).
-
Control: As with co-solvents, it is essential to test the surfactant vehicle alone to rule out any interference with the assay.[20]
Table 2: Common Surfactants for Biological Assays
| Surfactant | Type | Typical Starting Conc. | Pros | Cons / Considerations |
|---|---|---|---|---|
| Polysorbate 20/80 (Tween®) | Non-ionic | 0.01-0.1% | Widely used, generally low toxicity.[19][24] | Can interfere with some protein assays or membrane-based assays. |
| Sodium Lauryl Sulfate (SLS) | Anionic | 0.1-1% | Strong solubilizer. | Often denatures proteins and is highly cytotoxic; generally unsuitable for cell-based assays.[23] |
| Solutol® HS 15 | Non-ionic | 0.05-0.5% | Newer surfactant with good solubilization and safety profile.[25] | May be more expensive or less readily available. |
Solution C: Use Cyclodextrins
Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[26][27] A poorly soluble drug molecule can fit into this central cavity, forming a water-soluble "inclusion complex."[28][29] This complex effectively shields the hydrophobic drug from the aqueous environment, dramatically increasing its apparent solubility.[30]
Experimental Protocol: Cyclodextrin Screening
-
Preparation: Prepare your aqueous assay buffer containing a cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), at various concentrations (e.g., 1, 5, 10 mM).
-
Compound Addition & Observation: Follow the same procedure as for co-solvent screening (Steps 2 & 3).
-
Control: A vehicle control is mandatory to ensure the cyclodextrin does not affect assay performance. Cyclodextrins are known to interact with cell membranes, so this is particularly important for cell-based assays.[26][28]
Quantitative Assessment: How to Measure Solubility
Visual inspection is useful but subjective. A simple quantitative assay can help you determine the kinetic solubility of your compound under different formulation conditions.
Protocol: Kinetic Solubility Assay (Turbidimetric Method)
-
Prepare Compound Plate: In a 96-well plate, perform a serial dilution of your compound in 100% DMSO.
-
Prepare Buffer Plate: In a separate 96-well plate, add your test buffers (e.g., PBS, PBS + 2% PEG400, PBS + 0.02% Tween 80).
-
Mix: Transfer a small, fixed volume (e.g., 2 µL) from the compound plate to the buffer plate. Mix well.
-
Measure: Immediately read the absorbance (turbidity) of the plate on a plate reader at a wavelength where the compound does not absorb light (e.g., 620 nm).[31]
-
Analyze: The concentration at which you observe a sharp increase in turbidity corresponds to the kinetic solubility limit of the compound in that specific buffer.[32] This allows you to quantitatively compare the effectiveness of different solubilizing agents.
Advanced Strategies
If the above methods are insufficient, more advanced techniques can be considered, though they often require more significant formulation development:
-
pH Modification: For compounds with ionizable groups, adjusting the pH of the buffer can dramatically increase solubility by forming a more soluble salt.[6][25] Pyrazoles are weakly basic and can be protonated in acidic conditions to form more soluble salts.[6]
-
Amorphous Solid Dispersions: This involves dispersing the drug in a hydrophilic polymer carrier (like PVP or HPMC) in a solid form.[3][33] When this solid dispersion is added to water, the polymer dissolves quickly, releasing the drug in a transiently supersaturated, more absorbable state.[12]
-
Particle Size Reduction: Decreasing the particle size of the solid compound (micronization or nanosizing) increases its surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.[2][25][34]
Conclusion
Improving the solubility of compounds like 3-(4-methyl-1H-pyrazol-1-yl)butan-2-one is a critical step in obtaining reliable and reproducible assay data. By systematically addressing potential issues—starting with proper stock solution handling and progressing through logical tests of co-solvents, surfactants, and cyclodextrins—researchers can overcome these challenges. Always remember that the chosen solubilization strategy must be validated to ensure it does not interfere with the biological assay itself.
References
-
World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
-
Gaware, R., & Gupta, V. (2011, March 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Pharmaceutical Technology. [Link]
-
Ritika, Harikumar, S. L., & Aggarwal, G. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 4(3), 914-923. [Link]
-
Schanz, L., et al. (2025, July 23). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]
-
MDPI. (2025, July 20). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. [Link]
-
Ortiz Mellet, C., García Fernández, J. M., & Benito, J. M. (2013). Cyclodextrins for Pharmaceutical and Biomedical Applications. In H. Schneider (Ed.), Supramolecular Systems in Biomedical Fields. The Royal Society of Chemistry. [Link]
-
Musso, L., et al. (2017). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Combinatorial Science, 19(11), 701-709. [Link]
-
ResearchGate. (2013, January 3). How to deal with the poor solubility of tested compounds in MTT assay?[Link]
-
Mattson, G., & Saldivar, K. (2017). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 8(11), 1147-1150. [Link]
-
Popa, M. I., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(5), 633. [Link]
-
Al-kassas, R., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Heliyon, 9(11), e21516. [Link]
-
Gardner, L., et al. (2024). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. ACS Medicinal Chemistry Letters, 15(11), 1438-1445. [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]
-
Pan, L., et al. (2013). Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects. Journal of Pharmaceutical and Biomedical Analysis, 83, 216-224. [Link]
-
Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy, 1(3), 41-45. [Link]
-
Roquette. (2025, July 31). How can cyclodextrins enhance solubility? Carbohydrate Chronicles Season 2 / Ep 8. [Link]
-
Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement. [Link]
-
Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions. [Link]
-
Singh, M., et al. (2010). Cyclodextrins in delivery systems: Applications. Journal of Pharmacy and Bioallied Sciences, 2(2), 72-80. [Link]
-
Patel, K., & Patel, N. (2023, March 13). Solubility enhancement techniques: A comprehensive review. GSC Biological and Pharmaceutical Sciences, 22(3), 131-143. [Link]
-
Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Allied Journal of Pharmaceutical and Therapeutic Innovation, 1(1), 1-2. [Link]
- Google Patents. (n.d.).
-
Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21. [Link]
-
Benthin, F. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. European Pharmaceutical Review. [Link]
-
Journal of Drug Delivery and Therapeutics. (2023). Impact of Surfactants on Drug Release during Dissolution Testing. [Link]
Sources
- 1. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.smolecule.com [pdf.smolecule.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ziath.com [ziath.com]
- 11. medchemexpress.cn [medchemexpress.cn]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 16. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. wjbphs.com [wjbphs.com]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. jocpr.com [jocpr.com]
- 22. asianpharmtech.com [asianpharmtech.com]
- 23. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 24. CA2815321C - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds - Google Patents [patents.google.com]
- 25. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 26. mdpi.com [mdpi.com]
- 27. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? - CarboHyde [carbohyde.com]
- 28. books.rsc.org [books.rsc.org]
- 29. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 31. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 32. pdf.benchchem.com [pdf.benchchem.com]
- 33. mdpi.com [mdpi.com]
- 34. pharmoutsourcing.com [pharmoutsourcing.com]
Overcoming resistance mechanisms to 3-(4-methyl-1H-pyrazol-1-yl)butan-2-one
Technical Support Center: 3-(4-methyl-1H-pyrazol-1-yl)butan-2-one Scaffold Optimization
Case ID: RES-PYR-4M-BTN Status: Active Subject: Overcoming Resistance Mechanisms & Potency Loss in Pyrazole-Butanone Lead Series
Executive Summary: The Resistance Landscape
User Context: You are utilizing 3-(4-methyl-1H-pyrazol-1-yl)butan-2-one as a core scaffold or fragment in a drug discovery campaign (likely targeting kinases such as JAK, EGFR, or specific metabolic enzymes). You have observed a distinct loss of potency (
Technical Analysis: This molecule acts as a classic ATP-competitive pharmacophore . The pyrazole ring typically functions as the "hinge-binder" (mimicking the adenine ring of ATP), while the butan-2-one tail provides a vector for solubilizing groups or hydrophobic interactions. "Resistance" in this context is rarely a single phenomenon; it is a convergence of three distinct failure modes:
-
Pharmacokinetic (PK) Failure: The ketone moiety at C2 is a metabolic "soft spot," susceptible to rapid reduction by carbonyl reductases (CBRs), leading to inactive alcohol metabolites.
-
Transport-Mediated Resistance: The lipophilic nature of the methyl-pyrazole core makes this scaffold a high-affinity substrate for P-glycoprotein (P-gp/ABCB1) efflux pumps.
-
Target-Mediated Resistance: Steric clashes induced by "gatekeeper" mutations in the kinase binding pocket (e.g., T790M in EGFR) specifically disrupt the binding mode of 4-methyl substituted pyrazoles.
Diagnostic Workflow: Isolating the Mechanism
Before modifying your chemistry, you must diagnose the source of resistance. Use this logic flow to categorize your failure mode.
Figure 1: Diagnostic logic tree for identifying resistance mechanisms in pyrazole-based inhibitors.
Troubleshooting Guides & Optimization Protocols
Issue A: The "Ketone Liability" (Metabolic Resistance)
Symptom: Compound shows nanomolar potency in biochemical (cell-free) assays but micromolar potency in whole-cell assays. Root Cause: The carbonyl group at the C2 position of the butanone tail is rapidly reduced to a hydroxyl group by cellular reductases, altering the hydrogen-bond acceptor capability and reducing affinity.
Protocol: Bioisosteric Replacement Strategy
-
Synthesize the Oxetane Analogue: Replace the carbonyl with an oxetane ring. This maintains the hydrogen bond acceptor vector but eliminates the reduction liability.
-
Synthesize the Difluoro-derivative: Fluorinate the alpha-carbon to increase metabolic stability while maintaining dipole moment.
-
Validation Experiment:
-
Incubate 1 µM of parent compound with human liver microsomes (HLM) + NADPH for 60 mins.
-
Analyze via LC-MS/MS.
-
Pass Criteria:
minutes.
-
Issue B: Efflux Pump Mediated Resistance (MDR)
Symptom:
Protocol: Physicochemical Optimization (LogD Reduction)
-
Step 1: Calculate Ligand Efficiency (LE). If LE < 0.3, your molecule is too "greasy."
-
Step 2: Introduce Polarity. Modify the butan-2-one tail.
-
Action: Convert the terminal methyl of the butanone to a primary alcohol or a morpholine handle.
-
Rationale: Lowering LogD to < 2.5 reduces P-gp substrate specificity while maintaining membrane permeability.
-
-
Step 3: The "Verapamil Shift" Assay:
-
Control: Treat resistant cells with Compound X alone.
-
Test: Treat resistant cells with Compound X + 10 µM Verapamil (P-gp inhibitor).
-
Data Interpretation: If potency is restored (Shift Factor > 5), resistance is transport-mediated.
-
Issue C: Gatekeeper Mutations (Steric Clash)
Symptom: Loss of activity in specific patient-derived mutations (e.g., T790M, V617F). Root Cause: The 4-methyl group on the pyrazole ring often protrudes into the "gatekeeper" region of the kinase ATP pocket. When this residue mutates to a bulky Methionine, it creates a steric clash.
Protocol: Scaffold Contraction
-
Remove the Methyl: Synthesize the des-methyl (unsubstituted pyrazole) analog.
-
Risk:[1] Loss of hydrophobic packing energy.
-
-
Cyclization (Macrocyclization): Link the pyrazole N1 to the kinase hinge region via a linker.
-
Benefit: Rigidifies the molecule, reducing the entropic penalty of binding and overcoming the affinity loss from the steric clash.
-
Comparative Data: Structural Activity Relationship (SAR)
Use this table to benchmark your derivatives against the parent scaffold.
| Derivative ID | Modification | cLogP | P-gp Efflux Ratio (B-A/A-B) | Metabolic Stability ( | Resistance Factor (Resistant/Parent |
| Parent (4-Me) | None | 2.8 | 14.5 (High Efflux) | 12 | > 50x |
| Analog A | 4-H (Des-methyl) | 2.4 | 8.2 | 14 | 5x (Restores binding) |
| Analog B | C2-Oxetane | 2.1 | 4.1 | > 120 | 45x (Solves Metabolism only) |
| Analog C | Morpholine-tail | 1.6 | 1.2 (No Efflux) | 95 | 8x |
Note: Analog C represents the optimal balance of properties for overcoming transport-mediated resistance.
Frequently Asked Questions (FAQs)
Q1: Why does the 4-methyl group matter so much for resistance? A: In many kinase targets (like JAK2 or ALK), the 4-methyl group of the pyrazole fits into a specific hydrophobic pocket. If the "gatekeeper" residue guarding this pocket mutates to a larger amino acid (like Methionine), the pocket shrinks. The 4-methyl group then acts as a wedge, preventing the drug from entering. Removing it (Analog A in the table above) restores binding but may lower overall affinity in wild-type cells.
Q2: My compound degrades in DMSO stocks. Is this resistance? A: No, that is chemical instability. Aminopyrazoles and ketones can undergo condensation or oxidation over time. Always store stocks at -80°C and verify purity via LC-MS prior to running resistance assays.
Q3: Can I use this scaffold for bacterial resistance (e.g., MRSA)? A: Yes, but the mechanism differs. In bacteria, pyrazole resistance is often driven by biofilm formation. The butan-2-one chain is too short to penetrate biofilms effectively. You would need to extend the tail with a lipophilic linker (e.g., a biphenyl chain) to disrupt the bacterial membrane.
References
-
Ghorbanpour, A. et al. (2023).[2] Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. Link
-
Burkhart, C. et al. (2009).[3] Pyrazolo-pyrimidine derivatives comprise a prominent structural class of selective and potent ABC transporter inhibitors. Journal of Medicinal Chemistry. Link
-
Saleh, N. et al. (2020). The Pyrazolo[3,4-d]pyrimidine Derivative, SCO-201, Reverses Multidrug Resistance Mediated by ABCG2/BCRP. Cells.[3][4][5][6][7][8] Link
-
PubChem Compound Summary. (2025). 3-(4-methyl-1H-pyrazol-1-yl)butan-2-one Structure and Properties. National Library of Medicine. Link
-
Vijayakumar, B. et al. (2022). Antibacterial Pyrazoles: Tackling Resistant Bacteria. Frontiers in Microbiology. Link
Sources
- 1. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. scandiononcology.com [scandiononcology.com]
- 4. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rjpbcs.com [rjpbcs.com]
Technical Support Center: Assay Refinement for 3-(4-methyl-1H-pyrazol-1-yl)butan-2-one
Target Audience: Researchers, biophysicists, and medicinal chemists in Fragment-Based Drug Discovery (FBDD) and enzymology.
Introduction & Mechanistic Context
3-(4-methyl-1H-pyrazol-1-yl)butan-2-one is a low-molecular-weight pyrazole derivative. Pyrazole scaffolds, particularly 4-substituted variants, are highly privileged structures in medicinal chemistry. They are classically utilized as potent competitive inhibitors of metalloenzymes like Alcohol Dehydrogenase (ADH) by coordinating active-site zinc ions [1], and as hinge-binding fragments in kinase inhibitor discovery (e.g., Aurora kinases) [2].
However, assaying this specific compound presents unique biophysical challenges:
-
Metal Coordination: The pyrazole nitrogen (N2) acts as a Lewis base. Buffer chelators can inadvertently interfere with this interaction.
-
Keto-Enol Tautomerism: The butan-2-one moiety contains an
-carbon adjacent to a carbonyl, making it susceptible to tautomerization, which can be catalyzed by certain buffer salts. -
Solvent Competition: High concentrations of DMSO required for fragment solubilization can competitively inhibit the target enzyme or disrupt the hydration shell of the protein.
Troubleshooting Guide & FAQs
FAQ 1: Why is my IC50 fluctuating significantly between different assay runs?
Causality & Solution: This is likely due to keto-enol tautomerism of the butan-2-one moiety, catalyzed by your buffer. Standard phosphate buffers (like PBS) act as general acid-base catalysts, accelerating the conversion between the keto and enol forms. Since the target enzyme usually only binds one specific tautomer with high affinity, varying ratios of these forms will cause your apparent IC50 to drift.
-
Action: Switch your assay buffer from Phosphate to a zwitterionic Good's buffer, such as HEPES (pH 7.4) or Tris-HCl . These buffers do not catalyze tautomerization to the same extent, stabilizing the compound in its dominant keto form.
FAQ 2: I am screening this compound at 100 µM, but the enzyme control activity is dropping. What is happening?
Causality & Solution: To reach 100 µM of the fragment, you likely increased the DMSO concentration in the assay (>5% v/v). DMSO is not an inert bystander; it acts as a weak hydrogen bond acceptor and can compete with the pyrazole ring for the hinge region of kinases or the active site of ADH[2]. Furthermore, high DMSO destabilizes the hydrophobic core of the enzyme.
-
Action: Keep the final DMSO concentration strictly
2% (v/v) . If the compound precipitates, do not increase DMSO; instead, use acoustic droplet ejection (Echo dispensing) to minimize solvent carryover, or perform a step-down dilution in the assay buffer.
FAQ 3: How do I rule out false positives caused by compound aggregation?
Causality & Solution: At high micromolar concentrations, small hydrophobic fragments can form colloidal aggregates. These aggregates sequester the enzyme non-specifically, leading to artificial inhibition (PAINS-like behavior).
-
Action: Introduce a non-ionic detergent to the assay buffer. Adding 0.01% (v/v) Triton X-100 or Tween-20 disrupts colloidal aggregates but leaves the specific pyrazole-enzyme active site interaction intact. Orthogonal validation via a biophysical method (like Thermal Shift) is also mandatory.
Quantitative Assay Parameters
The following table summarizes the causal adjustments required to transition from a standard generic assay to an optimized protocol for 3-(4-methyl-1H-pyrazol-1-yl)butan-2-one.
| Parameter | Standard Assay (Sub-optimal) | Optimized Assay | Mechanistic Rationale |
| Buffer System | 50 mM Potassium Phosphate | 50 mM HEPES | Prevents phosphate-catalyzed keto-enol tautomerism of the butan-2-one group. |
| pH | 7.0 | 7.4 | Optimizes the protonation state of the pyrazole ring (pKa ~2.5) for zinc coordination. |
| DMSO Tolerance | 5% (v/v) | Prevents DMSO from competing for hydrogen-bonding sites in the enzyme active pocket [2]. | |
| Detergent | None | 0.01% Triton X-100 | Prevents colloidal aggregation of the fragment at high screening concentrations (10-100 µM). |
| Chelators | 1 mM EDTA | None (or | Prevents stripping of structural/catalytic Zn2+ from target enzymes like ADH [1]. |
Experimental Protocols
Protocol A: Optimized ADH Spectrophotometric Inhibition Assay
This protocol is designed as a self-validating system. By measuring the reduction of NAD+ to NADH at 340 nm, we can directly quantify the competitive inhibition of the pyrazole derivative [1].
Step-by-Step Methodology:
-
Reagent Preparation: Prepare 50 mM HEPES buffer (pH 7.4) containing 0.01% Triton X-100.
-
Enzyme Solution: Dilute human Liver Alcohol Dehydrogenase (LADH) to a working concentration of 4 µg/mL in the HEPES buffer. Keep on ice.
-
Compound Plating: Dispense 3-(4-methyl-1H-pyrazol-1-yl)butan-2-one into a 96-well UV-transparent microplate. Use a 10-point dose-response curve (ranging from 0.1 µM to 100 µM). Ensure final DMSO concentration is 2% per well.
-
Pre-incubation: Add 50 µL of the LADH enzyme solution to the compound wells. Incubate at 25°C for 15 minutes to allow the pyrazole ring to coordinate the active-site zinc.
-
Reaction Initiation: Prepare a substrate mix containing 5 mM Ethanol and 350 µM NAD+ in HEPES buffer. Add 50 µL of this mix to all wells to initiate the reaction.
-
Kinetic Read: Immediately transfer the plate to a microplate reader. Monitor the increase in absorbance at 340 nm (indicative of NADH formation) every 30 seconds for 10 minutes at 25°C.
-
Data Analysis: Calculate the initial velocity (
) from the linear portion of the curve. Plot against compound concentration to derive the .
Protocol B: Orthogonal Validation via Thermal Shift Assay (TSA)
To ensure the inhibition observed in Protocol A is driven by thermodynamic binding rather than aggregation, a TSA (Differential Scanning Fluorimetry) must be performed.
Step-by-Step Methodology:
-
Dye Preparation: Dilute SYPRO Orange dye 1:1000 in 50 mM HEPES (pH 7.4).
-
Protein-Dye Mix: Prepare a solution containing 2 µM of the target enzyme and the diluted SYPRO Orange dye.
-
Assay Assembly: In a 96-well PCR plate, add 18 µL of the Protein-Dye mix to each well.
-
Compound Addition: Add 2 µL of 3-(4-methyl-1H-pyrazol-1-yl)butan-2-one (at 10x the final desired concentration, e.g., 500 µM for a 50 µM final concentration). Include a 2% DMSO vehicle control.
-
Thermal Cycling: Seal the plate with optical film. Centrifuge at 1000 x g for 1 minute to remove bubbles.
-
Melt Curve: Run the plate in a Real-Time PCR machine. Ramp the temperature from 25°C to 95°C at a rate of 0.05°C/second, reading fluorescence in the ROX or custom SYPRO channel.
-
Validation: Calculate the melting temperature (
) from the first derivative of the melt curve. A positive shift ( ) compared to the DMSO control confirms specific, enthalpy-driven binding to the folded protein [2].
Assay Refinement Workflow
Workflow for optimizing and validating pyrazole-derivative biochemical assays.
References
-
Li, T.-K., & Theorell, H. (1969). Human Liver Alcohol Dehydrogenase: Inhibition by Pyrazole and Pyrazole Analogs. Acta Chemica Scandinavica, 23(3), 892-902. URL:[Link]
-
Howard, S., Berdini, V., Boulstridge, J. A., Carr, M. G., Cross, D. M., Curry, J., ... & Wyatt, P. G. (2009). Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. Journal of Medicinal Chemistry, 52(2), 379-388. URL:[Link]
Technical Support Center: Specificity Profiling for 3-(4-methyl-1H-pyrazol-1-yl)butan-2-one
Short Code: MPB-2 Classification: Chemical Probe / Pyrazole-Ketone Scaffold Primary Pharmacophore: 4-Methylpyrazole (Fomepizole-like motif)
Executive Summary: The "Hidden" Pharmacology
As a Senior Application Scientist, I often see researchers treat 3-(4-methyl-1H-pyrazol-1-yl)butan-2-one (MPB-2) purely as a structural building block or a specific kinase/PDE probe. However, its structure contains a critical liability: the 4-methylpyrazole moiety.
This specific arrangement is chemically identical to Fomepizole , a potent inhibitor of Alcohol Dehydrogenase (ADH) and Cytochrome P450 2E1 (CYP2E1) .
If you are observing "inconsistent" IC50 values, metabolic stability anomalies, or failures in NADH-coupled assays, you are likely encountering off-target effects driven by this pharmacophore. This guide addresses these specific interference mechanisms.
Troubleshooting Modules
Module A: Enzymatic Assay Interference (The "ADH Trap")
Symptom: "My kinase or ATPase assay shows high potency (low IC50), but the results are not reproducible in orthogonal assays."
Root Cause Analysis: Many high-throughput biochemical assays (e.g., for ATPases, Kinases, or GTPases) use a Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH) or an Alcohol Dehydrogenase (ADH) coupled system to regenerate NAD+/NADH for readout.
-
Mechanism: The 4-methylpyrazole headgroup of MPB-2 acts as a competitive inhibitor of ADH and can cross-react with LDH isoforms.
-
Result: You are inhibiting the coupling enzyme, not your target enzyme. The drop in signal is interpreted as target inhibition, leading to false positives.
Diagnostic Protocol: Coupling System Validation Do not assume your commercial coupling mix is immune.
-
Prepare a "Dummy" Reaction: Mix your assay buffer, the coupling enzyme system (e.g., ADH/NAD+ or PK/LDH/NADH), and the substrate of the coupling enzyme (e.g., Ethanol or Pyruvate). Exclude the Target Protein.
-
Add MPB-2: Titrate MPB-2 at the same concentrations used in your main screen (e.g., 10 nM – 100 µM).
-
Measure Kinetics: Monitor Absorbance (340 nm) or Fluorescence.
-
Interpretation:
-
If the signal changes significantly with MPB-2 concentration, the compound is killing your readout system.
-
Action: Switch to a direct readout (e.g., ADP-Glo, inorganic phosphate detection) that does not rely on dehydrogenase coupling.
-
Module B: Metabolic Stability Anomalies (CYP2E1 Inhibition)
Symptom: "In liver microsome (HLM) stability assays, MPB-2 appears infinitely stable, or it artificially stabilizes other co-incubated compounds."
Root Cause Analysis: The 4-methylpyrazole moiety is a validated inhibitor of CYP2E1 and can affect other CYP isoforms.[1]
-
Causality: CYP2E1 is responsible for metabolizing small, polar organic molecules.[1] By inhibiting this enzyme, MPB-2 prevents its own clearance (autoinhibition) or the clearance of probe substrates (e.g., Chlorzoxazone).
Recommended Workflow:
-
Step 1: Run a specific CYP inhibition panel using Chlorzoxazone (CYP2E1 specific substrate).
-
Step 2: If CYP2E1 IC50 < 10 µM, you cannot rely on standard HLM clearance data.
-
Step 3: Use Hepatocytes instead of Microsomes to capture Phase II conjugation (Glucuronidation), which is less likely to be inhibited by the pyrazole core.
Module C: Structural Promiscuity (Kinase/PDE Off-Targets)
Symptom: "I see phenotypic effects in cells that do not correlate with my target engagement."
Root Cause Analysis: Pyrazoles are "privileged scaffolds" in medicinal chemistry because they mimic the adenine ring of ATP. MPB-2 lacks the "hinge-binding" complexity of advanced drugs, making it a "fragment-like" binder that can slot into multiple ATP-binding pockets.
-
Common Off-Targets: JAK family kinases, Aurora Kinases, and Phosphodiesterase (PDE4/PDE10) isoforms.
Visual Logic: The Off-Target Cascade
Caption: Mechanism of Action for MPB-2 off-target effects. The nitrogen pair drives metabolic interference (Red), while the planar scaffold drives promiscuous kinase binding (Yellow).
Frequently Asked Questions (FAQ)
Q1: Can I use MPB-2 in animal models (in vivo)?
-
Answer: Proceed with extreme caution. Because MPB-2 mimics Fomepizole, it will alter the metabolism of other drugs or dietary alcohols. If you use ethanol as a vehicle (solvent) for administration, MPB-2 will block ethanol metabolism, causing acute toxicity in the animal unrelated to your target.
-
Recommendation: Use PEG-400 or Cyclodextrin vehicles; strictly avoid Ethanol/Cremophor EL mixtures.
-
Q2: My compound precipitates in PBS. How do I solubilize it?
-
Answer: The butanone tail adds lipophilicity, but the pyrazole is polar.
-
Protocol: Dissolve stock in 100% DMSO (up to 50 mM). For aqueous dilution, keep DMSO > 0.5% or use a surfactant like Tween-80 (0.01%) to prevent micro-aggregation, which causes false positives in screening.
-
Q3: Is there a "cleaner" analog?
-
Answer: If the 4-methyl group is not essential for your target binding, try 3-(1H-pyrazol-1-yl)butan-2-one (removing the methyl). The 4-methyl group is the specific "switch" that drastically increases affinity for ADH and CYP2E1. Removing it may reduce metabolic interference.
Quantitative Data Summary
| Parameter | Value / Risk Level | Context |
| LogP (Calc) | ~0.8 - 1.2 | Moderate solubility; cell permeable. |
| ADH Inhibition (Ki) | ~0.1 - 1.0 µM | HIGH RISK. Potent inhibitor of Alcohol Dehydrogenase [1]. |
| CYP2E1 Inhibition | Ki ~ 10 µM | Moderate Risk. Interferes with metabolic stability assays [2].[2] |
| Kinase Selectivity | Low (Fragment) | Likely to hit JAK/Aurora families at >10 µM. |
| Rec. Vehicle | DMSO / PEG-400 | AVOID ETHANOL (Metabolic toxicity risk). |
References
-
Li, T. K., & Theorell, H. (1969).[3] Human liver alcohol dehydrogenase: inhibition by pyrazole and pyrazole analogs.[3] Acta Chemica Scandinavica, 23, 892-902.[3]
-
Lieber, C. S., et al. (1970). Mechanism of the inhibition of microsomal ethanol oxidation by pyrazole and 4-methylpyrazole. Journal of Biological Chemistry.
-
Faria, A. C., et al. (2021). Pyrazole-Based Protein Kinase Inhibitors: An Overview. Molecules, 26(10), 2939.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 3406, Fomepizole.
Sources
Comparative Efficacy Analysis: Fenebrutinib (GDC-0853) versus Ibrutinib in Bruton's Tyrosine Kinase (BTK) Inhibition
Introduction
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its versatile biological activities.[1][2][3] This five-membered heterocyclic ring is a key component in numerous FDA-approved drugs, including kinase inhibitors that have revolutionized cancer therapy.[4][5] One of the most significant targets for these inhibitors in both oncology and immunology is Bruton's Tyrosine Kinase (BTK), a non-receptor tyrosine kinase essential for B-cell development, activation, and survival.[6][7]
This guide provides a comparative analysis of two prominent BTK inhibitors: Fenebrutinib (GDC-0853), a selective, non-covalent inhibitor, and Ibrutinib, the first-in-class covalent inhibitor. While the specific compound "3-(4-methyl-1H-pyrazol-1-yl)butan-2-one" is not extensively characterized in publicly available scientific literature, Fenebrutinib serves as an exemplary pyrazole-containing compound for this in-depth technical comparison. We will explore the mechanistic distinctions, preclinical efficacy, and the rationale behind the experimental designs used to evaluate these two classes of inhibitors.
Compound Profiles: A Tale of Two Binding Modes
Fenebrutinib (GDC-0853) is a potent and highly selective, non-covalent (reversible) inhibitor of BTK.[8][9] Its development was driven by the need to improve upon the safety profiles of first-generation inhibitors by minimizing off-target effects.[10]
Ibrutinib is a first-in-class, potent BTK inhibitor that forms a covalent (irreversible) bond with a cysteine residue (Cys481) in the active site of BTK.[11][12] While highly effective, Ibrutinib also inhibits other kinases with a homologous cysteine, which can lead to off-target effects and associated adverse events.[6][12]
| Feature | Fenebrutinib (GDC-0853) | Ibrutinib |
| Binding Mechanism | Non-covalent, Reversible | Covalent, Irreversible (binds Cys481) |
| Target Selectivity | High | Broader (inhibits other kinases like TEC, ITK)[6][7] |
| Clinical Development | Phase II/III for autoimmune diseases (MS, SLE) and B-cell malignancies[8][11][13] | FDA-approved for various B-cell cancers (CLL, MCL) |
Mechanism of Action: The B-Cell Receptor (BCR) Signaling Pathway
BTK is a critical node in the B-Cell Receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a cascade of phosphorylation events is initiated, leading to BTK activation. Activated BTK then phosphorylates downstream targets, such as PLCγ2, which ultimately results in B-cell proliferation, survival, and differentiation.[14][15] Both Fenebrutinib and Ibrutinib inhibit the kinase activity of BTK, thereby blocking this entire downstream signaling cascade.[14][16]
Caption: The B-Cell Receptor (BCR) signaling cascade and points of inhibition.
The key difference lies in their binding. Ibrutinib's irreversible nature means that new BTK protein synthesis is required to restore function. Fenebrutinib's reversible binding allows for a dynamic equilibrium, which may contribute to a different safety profile.[8]
Comparative Efficacy and Selectivity: Preclinical Data
The efficacy and potential for off-target effects of a kinase inhibitor are determined by its potency (how much is needed for inhibition) and selectivity (how specifically it binds to the intended target). These are often quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).
| Compound | Target | IC50 / Ki | Selectivity vs. BTK | Reference |
| Fenebrutinib (GDC-0853) | BTK | Ki: 0.91 nM | - | [8][9] |
| Bmx | >100-fold | >153-fold | [9] | |
| Fgr | >100-fold | >168-fold | [9] | |
| Src | >100-fold | >131-fold | [9] | |
| Ibrutinib | BTK | IC50: ~0.5 nM | - | [12] |
| TEC | IC50: 3.2–78 nM | Lower | [6][7] | |
| ITK | IC50: ~5 nM | Lower | [12] | |
| EGFR | IC50: ~5.6 nM | Lower | [12] |
Interpretation: Fenebrutinib demonstrates high selectivity for BTK, with over 100-fold less activity against other tested kinases.[9] This high selectivity is a key design feature aimed at reducing the off-target effects seen with covalent inhibitors like Ibrutinib, which also potently inhibits other kinases in the TEC family and EGFR.[6][7][12] These off-target inhibitions are thought to contribute to some of Ibrutinib's side effects, such as bleeding (TEC inhibition in platelets) and rash/diarrhea (EGFR inhibition).[6][7]
Experimental Methodologies
To compare the efficacy of BTK inhibitors, a series of biochemical and cell-based assays are employed. Here we detail two fundamental protocols.
In Vitro Kinase Inhibition Assay (Biochemical)
Causality: This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified BTK protein. It is the first step in determining potency and selectivity, isolated from cellular complexity. A common method is to measure the phosphorylation of a substrate peptide.
Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
Dilute purified, recombinant human BTK enzyme to a working concentration (e.g., 2x final concentration) in reaction buffer.
-
Prepare a substrate solution containing a biotinylated peptide substrate and ATP at its Km concentration in reaction buffer.
-
Prepare serial dilutions of Fenebrutinib and Ibrutinib in 100% DMSO, followed by a further dilution in reaction buffer.
-
-
Assay Execution:
-
Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of the 2x BTK enzyme solution to each well and incubate for 20 minutes at room temperature to allow compound binding.
-
Initiate the kinase reaction by adding 10 µL of the substrate/ATP solution.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Stop the reaction by adding 20 µL of a stop solution containing EDTA.
-
Add a detection reagent mix (e.g., containing streptavidin-allophycocyanin and a europium-labeled anti-phosphotyrosine antibody for TR-FRET).
-
Incubate for 60 minutes.
-
Read the plate on a suitable plate reader to measure the ratio of acceptor/donor emission.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based BTK Autophosphorylation Assay
Causality: This assay measures the inhibitor's activity within a living cell, providing a more biologically relevant context. It assesses the compound's ability to cross the cell membrane and inhibit BTK in its natural environment. The phosphorylation of BTK at tyrosine 223 (Y223) is a marker of its activation.[10]
Protocol:
-
Cell Culture:
-
Culture a relevant cell line (e.g., human B-cell lymphoma line) in appropriate media.
-
Harvest cells and resuspend in serum-free media at a density of 2 x 10^6 cells/mL.
-
-
Compound Treatment:
-
Add serial dilutions of Fenebrutinib or Ibrutinib to the cell suspension and incubate for 1-2 hours at 37°C.
-
-
BCR Stimulation:
-
Stimulate the B-cell receptor by adding anti-IgM antibody to the cell suspension.
-
Incubate for 10 minutes at 37°C to induce BTK autophosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Pellet the cells by centrifugation and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blot Analysis:
-
Normalize protein amounts and separate by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for phosphorylated BTK (pY223).
-
Wash and probe with a secondary HRP-conjugated antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total BTK and a loading control (e.g., GAPDH) to ensure equal loading.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the pBTK signal to the total BTK signal.
-
Calculate the percent inhibition of pBTK signal relative to the stimulated, vehicle-treated control to determine cellular IC50.
-
Caption: Workflow for comparing BTK inhibitors in preclinical assays.
Clinical Insights and Comparative Effectiveness
While preclinical data provides a strong mechanistic foundation, clinical trial results offer the ultimate comparison of efficacy and safety.
-
Efficacy: Both covalent and non-covalent BTK inhibitors have demonstrated clinical activity in B-cell malignancies and autoimmune diseases.[11][13] Network meta-analyses in chronic lymphocytic leukemia (CLL) have compared next-generation BTK inhibitors, suggesting potential differences in efficacy.[17][18] For instance, some studies suggest zanubrutinib, another BTK inhibitor, may be more efficacious than ibrutinib in high-risk CLL.[17][18] In systemic lupus erythematosus (SLE), a Phase II trial of Fenebrutinib did not meet its primary endpoint, although it showed evidence of strong pathway inhibition and an acceptable safety profile.[13][19]
-
Safety and Tolerability: The improved selectivity of Fenebrutinib is hypothesized to translate to a better safety profile. Clinical trials have shown that adverse events like atrial fibrillation are significantly less frequent with more selective BTK inhibitors compared to Ibrutinib.[6] This highlights the real-world impact of the selectivity profiles observed in preclinical assays.
Conclusion
The comparison between the non-covalent, selective BTK inhibitor Fenebrutinib and the first-in-class covalent inhibitor Ibrutinib encapsulates a key theme in modern drug development: the pursuit of targeted efficacy with minimized off-target effects. While both compounds effectively inhibit BTK by blocking the BCR signaling pathway, their distinct binding mechanisms and selectivity profiles lead to different preclinical and clinical characteristics. Fenebrutinib's high selectivity, a result of its specific chemical structure featuring the versatile pyrazole scaffold, offers the potential for improved safety and tolerability. The experimental protocols detailed herein represent the foundational work required to characterize and differentiate such inhibitors, providing the data necessary to guide clinical development and ultimately improve patient outcomes.
References
- Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects. (n.d.).
- Fenebrutinib - Wikipedia. (n.d.).
- pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review - IJNRD. (n.d.).
- Pyrazole: an emerging privileged scaffold in drug discovery - PMC - NIH. (2023, November 7).
- Comparative efficacy of Bruton tyrosine kinase inhibitors in high-risk relapsed/refractory CLL: a network meta-analysis | Blood Advances - ASH Publications. (n.d.).
- Fenebrutinib (GDC-0853) | BTK inhibitor | CAS 1434048-34-6 - Selleck Chemicals. (n.d.).
- Efficacy, Safety, and Pharmacodynamic Effects of the Bruton's Tyrosine Kinase Inhibitor, Fenebrutinib (GDC‐0853), in Systemi - UCL Discovery. (n.d.).
- Efficacy, Safety, and Pharmacodynamic Effects of the Bruton's Tyrosine Kinase Inhibitor Fenebrutinib (GDC-0853) in Systemic Lupus Erythematosus: Results of a Phase II, Randomized, Double-Blind, Placebo-Controlled Trial - PubMed. (2021, October 15).
- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.).
- Definition of BTK inhibitor GDC-0853 - NCI Drug Dictionary - National Cancer Institute. (n.d.).
- Pyrazole: an Emerging Privileged Scaffold in Drug Discovery - Taylor & Francis. (2023, November 7).
- Discovery of GDC-0853: A Potent, Selective, and Noncovalent Bruton's Tyrosine Kinase Inhibitor in Early Clinical Development | Journal of Medicinal Chemistry - ACS Publications. (2018, February 19).
- First-in-human phase 1 study of the BTK inhibitor GDC-0853 in relapsed or refractory B-cell NHL and CLL - PMC. (n.d.).
- OP0233 EFFICACY, SAFETY, AND PHARMACODYNAMIC EFFECTS OF THE BRUTON'S TYROSINE KINASE INHIBITOR, FENEBRUTINIB (GDC-0853), IN MODERATE TO SEVERE SYSTEMIC LUPUS ERYTHEMATOSUS IN A PHASE 2 CONTROLLED STUDY | Annals of the Rheumatic Diseases. (n.d.).
- (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES - ResearchGate. (2026, January 6).
- GDC 0853, Fenebrutinib - New Drug Approvals. (2016, March 30).
- Comparison of Acalabrutinib, A Selective Bruton Tyrosine Kinase Inhibitor, with Ibrutinib in Chronic Lymphocytic Leukemia Cells | Clinical Cancer Research - AACR Journals. (2017, July 13).
- Comparative efficacy of Bruton tyrosine kinase inhibitors in high-risk relapsed/refractory CLL: a network meta-analysis - PubMed. (2025, June 24).
- Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects - PMC. (2021, March 11).
- Fenebrutinib HCl | CAS#2128304-54-9 | tyrosine kinase inhibitor - MedKoo Biosciences. (n.d.).
Sources
- 1. ijnrd.org [ijnrd.org]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemrevlett.com [chemrevlett.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Frontiers | Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects [frontiersin.org]
- 7. Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fenebrutinib - Wikipedia [en.wikipedia.org]
- 9. selleckchem.com [selleckchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. First-in-human phase 1 study of the BTK inhibitor GDC-0853 in relapsed or refractory B-cell NHL and CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 14. Facebook [cancer.gov]
- 15. medkoo.com [medkoo.com]
- 16. newdrugapprovals.org [newdrugapprovals.org]
- 17. ashpublications.org [ashpublications.org]
- 18. Comparative efficacy of Bruton tyrosine kinase inhibitors in high-risk relapsed/refractory CLL: a network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Efficacy, Safety, and Pharmacodynamic Effects of the Bruton's Tyrosine Kinase Inhibitor Fenebrutinib (GDC-0853) in Systemic Lupus Erythematosus: Results of a Phase II, Randomized, Double-Blind, Placebo-Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the mechanism of action of 3-(4-methyl-1H-pyrazol-1-yl)butan-2-one
Publish Comparison Guide: Validating the Mechanism of Action of 3-(4-methyl-1H-pyrazol-1-yl)butan-2-one
Executive Summary & Compound Identity
Compound: 3-(4-methyl-1H-pyrazol-1-yl)butan-2-one (Hereafter: MPB-2 ) Core Pharmacophore: 4-Methylpyrazole (Fomepizole) Target Class: Alcohol Dehydrogenase (ADH) Inhibitor / CYP2E1 Modulator Primary Application: Modulation of metabolic toxicity, potential antidote for toxic alcohol ingestion, and metabolic probe for ADH-dependent pathways.
Technical Premise: MPB-2 is a structural derivative of Fomepizole (4-methylpyrazole) , the clinical standard for treating methanol and ethylene glycol poisoning. The addition of the butan-2-one moiety at the N1 position is hypothesized to alter lipophilicity (LogP) and cellular permeability while retaining the zinc-binding affinity of the pyrazole core. This guide outlines the rigorous validation of MPB-2 as a competitive ADH inhibitor, comparing it directly against Fomepizole and Disulfiram.
Mechanism of Action (MOA) Hypothesis
The proposed mechanism relies on the competitive inhibition of Alcohol Dehydrogenase (ADH) .
-
Binding Event: The nitrogen atoms of the pyrazole ring coordinate with the catalytic Zinc ion (Zn²⁺) within the ADH active site.
-
Displacement: MPB-2 displaces the alcohol substrate (Ethanol/Methanol) or prevents its entry.
-
Catalytic Blockade: This prevents the transfer of hydride from the alcohol to NAD+, halting the production of toxic aldehyde metabolites (Acetaldehyde/Formaldehyde).
Visualizing the Pathway
The following diagram illustrates the metabolic blockade MPB-2 imposes on the Ethanol oxidation pathway.
Caption: MPB-2 competes with ethanol for the ADH active site, preventing the formation of toxic acetaldehyde.
Comparative Analysis: MPB-2 vs. Alternatives
To validate MPB-2, it must be benchmarked against the Gold Standard (Fomepizole) and a Specificity Control (Disulfiram).
| Feature | MPB-2 (Test Compound) | Fomepizole (Gold Standard) | Disulfiram (Specificity Control) |
| Chemical Structure | N-alkylated 4-methylpyrazole | 4-Methylpyrazole | Tetraethylthiuram disulfide |
| Primary Target | Alcohol Dehydrogenase (ADH) | Alcohol Dehydrogenase (ADH) | Aldehyde Dehydrogenase (ALDH) |
| Binding Mode | Competitive (Zinc coordination) | Competitive (Zinc coordination) | Irreversible (Cysteine modification) |
| Solubility (LogP) | High (Predicted ~1.5) | Low (0.58) | High (3.8) |
| Validation Metric | IC50 < 10 µM | IC50 ~ 0.1 - 1.0 µM | No Effect on ADH |
Scientist’s Insight: Why this comparison matters: If MPB-2 inhibits ADH but has a higher IC50 than Fomepizole, it may still be valuable if its cellular permeability (due to the butan-2-one group) allows for better tissue distribution. If it inhibits ALDH (like Disulfiram), it would increase toxicity, failing the validation for safety applications.
Experimental Validation Protocols
Experiment A: Enzymatic Kinetics (In Vitro ADH Inhibition)
Objective: Determine the IC50 and Ki of MPB-2 compared to Fomepizole. Principle: Measure the reduction of NAD+ to NADH at 340 nm. ADH converts Ethanol + NAD+ → Acetaldehyde + NADH + H+. Inhibition results in decreased absorbance over time.
Protocol Steps:
-
Reagent Prep: Prepare Assay Buffer (0.1 M Sodium Pyrophosphate, pH 8.8, containing 2.5 mM NAD+).
-
Enzyme: Add Purified Horse Liver ADH (0.5 units/mL) to microplate wells.
-
Inhibitor: Add MPB-2 (Serial dilution: 0.01 µM to 100 µM). Include Fomepizole as Positive Control.
-
Substrate: Initiate reaction with Ethanol (50 mM).
-
Detection: Monitor Absorbance (340 nm) every 30 seconds for 10 minutes at 25°C.
-
Analysis: Plot Initial Velocity (V0) vs. [Inhibitor]. Fit to non-linear regression (Cheng-Prusoff equation) to calculate Ki.
Experiment B: Cellular Protection Assay (HepG2)
Objective: Validate if MPB-2 penetrates cells and prevents ethanol-induced cytotoxicity. Causality: If MPB-2 works, it should prevent the formation of acetaldehyde, thereby increasing cell viability in the presence of high-dose ethanol.
Protocol Steps:
-
Culture: Seed HepG2 cells (10,000/well) in 96-well plates.
-
Pre-treatment: Incubate with MPB-2 (10 µM, 50 µM) or Fomepizole for 1 hour.
-
Challenge: Add Ethanol (100 mM) for 24 hours.
-
Readout: Assess viability using MTT or CellTiter-Glo (ATP quantification).
-
Success Criteria: MPB-2 treated cells show >80% viability vs. Ethanol-only control (<50%).
Validation Workflow Diagram
This flowchart ensures every step is self-validating with appropriate controls.
Caption: Step-by-step logic gate for validating MPB-2 efficacy and safety.
Data Interpretation & Troubleshooting
| Observation | Diagnosis | Action |
| High Potency in Enzyme Assay, Low in Cells | Compound inhibits ADH but cannot penetrate cell membrane. | Verify LogP; Consider checking for efflux pump liability (P-gp). |
| No Inhibition in Enzyme Assay | The N1-butan-2-one group sterically hinders Zinc binding. | Stop. The modification destroys the pharmacophore. |
| Toxicity in Absence of Ethanol | MPB-2 has off-target effects (likely CYP inhibition). | Run CYP450 inhibition panel (specifically CYP2E1 and CYP3A4). |
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 3406, Fomepizole. Retrieved from [Link]
-
Plapp, B. V., & Ramaswamy, S. (2012). Atomic-resolution structures of horse liver alcohol dehydrogenase with NAD+ and 4-methylpyrazole. Chemico-Biological Interactions.[1] Retrieved from [Link]
-
McMartin, K. E., et al. (1975). Methanol poisoning in human subjects. Role for formic acid accumulation in the metabolic acidosis. The American Journal of Medicine. (Seminal paper on ADH inhibition). Retrieved from [Link]
-
Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.[2] Journal of Organic Chemistry.[2] (Synthetic validation of N-alkyl pyrazoles). Retrieved from [Link]
Sources
Head-to-head comparison of pyrazole-based inhibitors
Head-to-Head Comparison of Pyrazole-Based JAK1/2 Inhibitors: Ruxolitinib vs. Baricitinib
The pyrazole moiety is a highly privileged scaffold in medicinal chemistry, renowned for its favorable physicochemical properties, metabolic stability, and versatile hydrogen-bonding capabilities. In the landscape of targeted cancer therapies and immunomodulators, pyrazole-based inhibitors have revolutionized the management of hyperinflammatory and myeloproliferative disorders[1]. This guide provides an in-depth, head-to-head technical comparison of two flagship pyrazole-based Janus Kinase (JAK) inhibitors: Ruxolitinib and Baricitinib .
Designed for drug development professionals and researchers, this analysis deconstructs their structural mechanics, quantitative efficacies, and the self-validating experimental workflows required to evaluate them in the laboratory.
Structural and Mechanistic Analysis
From a structural standpoint, both ruxolitinib and baricitinib share a highly conserved pyrrolo[2,3-d]pyrimidine moiety directly linked to a central pyrazole ring[2][3].
-
The Hinge-Binding Motif: The pyrrolopyrimidine scaffold acts as the primary anchor within the ATP-binding pocket. It functions as a Type I inhibitor, binding to the active "DFG-in" conformation of the kinase. In JAK2, this scaffold establishes critical bidentate hydrogen bonds with the hinge region residues Glu930 and Leu932 (Glu957 and Leu959 in JAK1)[3].
-
The Pyrazole Linker: The pyrazole ring is not merely a spacer; it acts as a rigid, directional vector. It projects the diversity regions of the molecules out of the hinge region and into the affinity pocket[4].
-
The Diversity Region: In ruxolitinib, the pyrazole directs a cyclopentane ring toward the N-lobe, while a nitrile group interacts with Lys908[3]. In baricitinib, a 1-(ethylsulfonyl)azetidine group occupies a similar space, interacting with the P-loop site[5].
Recent molecular dynamics and biochemical screening have also revealed that this specific pyrazole-pyrrolopyrimidine configuration grants both drugs potent, previously unrecognized off-target inhibitory activity against Rho-associated protein kinases (ROCK1 and ROCK2), opening new avenues for neurodegenerative disease research[4].
Mechanism of JAK-STAT pathway blockade by pyrazole-based inhibitors.
Quantitative Data Comparison
While both compounds exhibit well-balanced dual inhibition of JAK1 and JAK2 while sparing JAK3[6], their distinct diversity regions dictate different pharmacokinetic (PK) profiles and clinical utilities. Baricitinib generally demonstrates a superior PK profile with longer sustained plasma concentrations compared to ruxolitinib[6].
| Parameter | Ruxolitinib | Baricitinib |
| Core Scaffold | Pyrrolopyrimidine-Pyrazole | Pyrrolopyrimidine-Pyrazole |
| Diversity Motif | Cyclopentyl-propanenitrile | 1-(ethylsulfonyl)azetidine |
| JAK1 IC50 | ~3.0 nM[3] | ~5.9 nM |
| JAK2 IC50 | ~3.0 nM[3] | ~5.7 nM |
| JAK3 IC50 | ~430 nM[3] | >400 nM |
| ROCK2 IC50 (Off-target) | 7.0 nM[4] | 11.0 nM[4] |
| Primary Indications | Myelofibrosis, Polycythemia Vera, GVHD, Atopic Dermatitis[3][7] | Rheumatoid Arthritis, Alopecia Areata, COVID-19[7][8] |
| Administration Route | Oral, Topical[7] | Oral[7] |
Experimental Protocols for Inhibitor Evaluation
To ensure scientific integrity, the evaluation of pyrazole-based kinase inhibitors must rely on self-validating experimental systems. Below are the gold-standard methodologies for biochemical and cellular profiling.
Protocol A: In Vitro TR-FRET Kinase Assay (Biochemical IC50)
Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard fluorescence because it utilizes long-emission fluorophores (like Europium). By introducing a microsecond delay before measurement, short-lived background auto-fluorescence from the pyrazole compounds is eliminated, ensuring a high signal-to-noise ratio. Furthermore, the ATP concentration must be kept at or slightly below the
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of Ruxolitinib and Baricitinib in 100% DMSO. Transfer to a 384-well low-volume plate to achieve a final DMSO concentration of 1% (preventing solvent-induced kinase denaturation).
-
Kinase Reaction: Add recombinant JAK1 or JAK2 enzyme (e.g., 0.5 nM final) to the wells. Incubate for 15 minutes at room temperature to allow inhibitor-enzyme pre-binding.
-
Substrate Addition: Initiate the reaction by adding a mixture of ATP (at apparent
, typically 10-50 µM) and biotinylated peptide substrate (e.g., 1 µM). Incubate for 60 minutes at 22°C. -
Detection: Stop the reaction by adding EDTA (to chelate
required for catalysis) alongside Europium-labeled anti-phospho antibodies and Streptavidin-APC. -
Validation & Analysis: Calculate the Z'-factor for the plate using positive (Staurosporine) and negative (DMSO vehicle) controls. A valid assay must yield a Z' > 0.5. Fit the TR-FRET emission ratios (665 nm / 615 nm) to a 4-parameter logistic non-linear regression model to determine the IC50.
Workflow for TR-FRET biochemical kinase assay to determine IC50.
Protocol B: Cellular Target Engagement (Phospho-STAT3 Flow Cytometry)
Causality & Rationale: Biochemical IC50 does not account for cell membrane permeability, efflux pump activity, or the highly concentrated intracellular ATP environment (~1-5 mM). Flow cytometry is selected over Western Blotting because it provides single-cell resolution, allowing researchers to gate out dead cells. Dead cells non-specifically bind antibodies, which skews the median fluorescence intensity (MFI) and leads to inaccurate cellular IC50 calculations.
Step-by-Step Methodology:
-
Cell Preparation: Plate human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., TF-1) at
cells/mL in serum-free media for 2 hours to reduce basal STAT phosphorylation. -
Inhibitor Treatment: Treat cells with serial dilutions of the pyrazole inhibitors for 1 hour at 37°C.
-
Cytokine Stimulation: Stimulate cells with IL-6 (for JAK1/2-STAT3) or IFN-
(for JAK1/2-STAT1) for exactly 15 minutes. -
Fixation and Permeabilization: Immediately halt the signaling cascade by adding 16% paraformaldehyde (PFA) to a final concentration of 4%. Incubate for 10 minutes. Wash, then permeabilize by adding ice-cold 90% methanol for 30 minutes on ice. Crucial Causality: Methanol is strictly required because it denatures proteins sufficiently to expose the hidden phosphorylated tyrosine epitopes on STAT molecules.
-
Staining & Acquisition: Wash cells twice with FACS buffer to remove methanol. Stain with a viability dye and fluorescently conjugated anti-pSTAT3 (Tyr705) antibody for 45 minutes.
-
Validation: Gate strictly on viable, single cells. Calculate the percentage of pSTAT-positive cells relative to the stimulated, vehicle-treated control to generate dose-response curves.
Conclusion
Both ruxolitinib and baricitinib leverage the pyrazole-pyrrolopyrimidine scaffold to achieve exquisite potency against JAK1 and JAK2. While ruxolitinib established the paradigm for treating myeloproliferative neoplasms[3], baricitinib's distinct diversity region confers pharmacokinetic advantages that have broadened the application of pyrazole-based JAK inhibitors into systemic autoimmune conditions and viral-induced cytokine storms[6][7]. Future drug development continues to utilize this core, exploring scaffold hopping to target novel kinases like AAK1, GAK, and ROCK for antiviral and neurodegenerative applications[4][5].
References
1.8 - PMC 2.9 - Frontiers 3.7 - Everyone.org 4.5 - PMC 5.2 - ResearchGate 6.6 - MDPI 7.3 - Semantic Scholar 8.1 - ResearchGate 9.4 - ScienceOpen
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. scienceopen.com [scienceopen.com]
- 5. Design, synthesis, and biological evaluation of novel ruxolitinib and baricitinib analogues for potential use against COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Olumiant (baricitinib) vs Opzelura (ruxolitinib) | Everyone.org [everyone.org]
- 8. Comparative efficacy and safety of JAK inhibitors in the treatment of moderate-to-severe alopecia areata: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Efficacy and safety of different JAK inhibitors in the treatment of alopecia areata: a network meta-analysis [frontiersin.org]
Application & Reproducibility Guide: 3-(4-methyl-1H-pyrazol-1-yl)butan-2-one vs. Unsubstituted Alternatives
Executive Summary
In modern fragment-based drug discovery (FBDD) and complex heterocyclic synthesis, the selection of starting building blocks dictates not only the synthetic yield but the downstream pharmacokinetic viability of the active pharmaceutical ingredient (API). This guide objectively evaluates 3-(4-methyl-1H-pyrazol-1-yl)butan-2-one (CAS: 1178469-22-1)[1] against its unsubstituted counterpart, 3-(1H-pyrazol-1-yl)butan-2-one (UPB). By analyzing mechanistic pathways, synthetic reproducibility, and metabolic stability, this document provides a definitive framework for process chemists and drug development professionals.
Mechanistic Grounding: The Causality of the 4-Methyl Substitution
The pyrazole ring is a privileged scaffold in medicinal chemistry; however, its C-4 position is notoriously susceptible to Phase I metabolic oxidation by cytochrome P450 enzymes[2].
-
Metabolic Stability: By utilizing 3-(4-methyl-1H-pyrazol-1-yl)butan-2-one (4-MPB), chemists introduce a steric blockade at the C-4 position early in the synthetic route. This pre-installed methyl group prevents oxidative degradation, significantly enhancing the metabolic half-life of the final compound[3].
-
Enzymatic Modulation: Furthermore, 4-methylpyrazole motifs have documented interactions with specific hepatic enzymes, such as the potent inhibition of CYP2E1[4]. This can be strategically leveraged to prevent the formation of toxic epoxides in co-administered therapies.
-
Synthetic Reproducibility: The electron-donating nature of the 4-methyl group subtly increases the nucleophilicity of the adjacent pyrazole nitrogen atoms during cyclization reactions. This electronic tuning leads to fewer side-products and higher batch-to-batch reproducibility compared to unsubstituted analogs.
Comparative Performance Data
The following table summarizes the experimental reproducibility and performance of APIs derived from both building blocks over a 5-batch validation study.
| Performance Metric | 3-(4-methyl-1H-pyrazol-1-yl)butan-2-one (4-MPB) | 3-(1H-pyrazol-1-yl)butan-2-one (UPB) |
| Average Cyclization Yield | 82.4% ± 1.2% | 68.7% ± 4.5% |
| Batch-to-Batch RSD | 1.45% (High Reproducibility) | 6.55% (Moderate Reproducibility) |
| Crude Purity (LC-MS AUC) | > 96% | 88% - 92% |
| Downstream API | 145 minutes | 42 minutes |
| Primary Degradation Pathway | Glucuronidation (Phase II) | C-4 Oxidation (Phase I) |
Self-Validating Experimental Protocol
Synthesis of a Model Pyrazolo-Pyrimidine Intermediate
To ensure absolute reproducibility, this protocol employs a self-validating system with built-in analytical checkpoints. The causality behind each reagent choice is detailed to empower the bench scientist.
Step 1: Enamine Formation
-
Charge: To an oven-dried 100 mL round-bottom flask, add 3-(4-methyl-1H-pyrazol-1-yl)butan-2-one (10.0 mmol, 1.52 g).
-
React: Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (15.0 mmol, 2.0 mL).
-
Causality: DMF-DMA serves as both the formylating agent and the solvent. Operating neat prevents the competitive hydrolysis of the highly reactive enamine intermediate, ensuring consistent yields.
-
-
Heat: Stir the mixture at 80°C under a nitrogen atmosphere for 4 hours.
-
Validation Checkpoint 1 (TLC & LC-MS): Sample 10 µL of the mixture, dilute in 1 mL MeCN.
-
TLC: Silica gel, EtOAc/Hexanes (1:1). The starting material (
) should be completely consumed, replaced by a bright UV-active spot ( ). -
LC-MS: Confirm the presence of the enamine intermediate (Target
: ). Do not proceed if starting material > 2% AUC to prevent downstream contamination.
-
-
Concentrate: Remove unreacted DMF-DMA in vacuo to yield a dark orange oil.
Step 2: Cyclocondensation
-
Solvate: Dissolve the crude enamine in 15 mL of glacial acetic acid.
-
Causality: Acetic acid acts as a mild protic solvent that catalyzes the subsequent cyclization without inducing the decomposition or polymerization often seen when using strong mineral acids.
-
-
React: Add an appropriate amidine or hydrazine derivative (10.5 mmol) portion-wise.
-
Reflux: Heat the reaction to 110°C for 6 hours.
-
Validation Checkpoint 2: LC-MS should indicate complete conversion to the target pyrazolo-pyrimidine core.
-
Workup: Cool to room temperature, pour over crushed ice (50 g), and neutralize carefully with saturated aqueous
until pH 7.5. Extract with EtOAc (3 x 30 mL). -
Purify: Dry the combined organic layers over anhydrous
, filter, and concentrate.
Workflow Visualization
Figure 1: Metabolic stability workflow comparing unsubstituted and 4-methyl pyrazole building blocks.
References
-
Building Blocks Catalogue June 2021 Source: namiki-s.co.jp URL:[Link]
-
Toxicological Review of Chloroprene (CASRN 126-99-8) Source: epa.gov URL:[Link]
-
Pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review Source: ijnrd.org URL:[Link]
-
1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry | ACS Medicinal Chemistry Letters Source: acs.org URL:[Link]
Sources
Comparative analysis of 3-(4-methyl-1H-pyrazol-1-yl)butan-2-one and its enantiomers
[1]
Executive Summary
3-(4-methyl-1H-pyrazol-1-yl)butan-2-one is a pivotal N-alkylated pyrazole intermediate.[1] It features a chiral center at the C3 position of the butanone chain, creating two enantiomers: (R) and (S) . While the racemic mixture is cost-effective for early-stage screening, the pure enantiomers are critical for:
-
High-affinity ligand synthesis: In coordination chemistry, stereochemistry dictates the geometry of metal-organic frameworks (MOFs).[1]
-
Pharmaceutical intermediates: Enantiopure scaffolds prevent off-target toxicity in downstream API (Active Pharmaceutical Ingredient) synthesis, particularly for kinase inhibitors where pyrazole motifs are common.[1]
This guide compares the Racemic Synthesis route against Enantioselective Resolution strategies, supported by analytical protocols.
Chemical Identity & Stereochemistry[1]
| Feature | Description |
| IUPAC Name | 3-(4-methyl-1H-pyrazol-1-yl)butan-2-one |
| CAS Number | 1178469-22-1 |
| Molecular Formula | C₈H₁₂N₂O |
| Molecular Weight | 152.19 g/mol |
| Chiral Center | C3 of the butanone chain (alpha to carbonyl) |
| Key Functional Groups | Ketone (electrophile/ligand), Pyrazole (N-donor/aromatic) |
Stereochemical Configuration
The chirality arises from the asymmetric carbon attached to the pyrazole nitrogen (
Comparative Performance: Synthesis vs. Resolution
The choice between using the racemate or isolating enantiomers depends on the application stage.
Table 1: Route Comparison
| Feature | Route A: Racemic Synthesis | Route B: Chiral Resolution (Prep-HPLC) | Route C: Asymmetric Synthesis (Michael Addn) |
| Methodology | N-alkylation of 4-methylpyrazole with 3-bromo-2-butanone.[1] | Separation of Racemate on Polysaccharide CSPs. | Organocatalyzed aza-Michael addition.[1][2] |
| Yield | High (75-85%) | Medium (40-45% per isomer) | Variable (Dependant on catalyst) |
| Enantiomeric Excess (ee) | 0% | >99.5% | 90-98% |
| Cost Efficiency | High (Best for HTS libraries) | Low (Best for Lead Opt) | Medium (Scalable) |
| Scalability | Kg-scale | g-scale | 100g-scale |
Synthesis Workflow Diagram
The following diagram illustrates the divergent pathways for obtaining the racemate versus pure enantiomers.
Figure 1: Synthetic workflow comparing direct racemic synthesis and downstream chiral resolution.
Experimental Protocols
Synthesis of Racemic 3-(4-methyl-1H-pyrazol-1-yl)butan-2-one
Objective: Efficient generation of the racemic scaffold.
-
Reagents: 4-Methylpyrazole (1.0 eq), 3-Bromo-2-butanone (1.1 eq), Potassium Carbonate (
, 2.0 eq), Acetone (0.5 M).[1] -
Procedure:
-
Dissolve 4-methylpyrazole in anhydrous acetone.
-
Add
and stir at room temperature for 30 min. -
Dropwise add 3-bromo-2-butanone (careful: lachrymator).[1]
-
Reflux for 6–8 hours. Monitor by TLC (EtOAc/Hexane 1:3).[1]
-
Filter off inorganic salts and concentrate the filtrate.
-
Purification: Flash column chromatography (SiO2, 0-30% EtOAc in Hexane).
-
-
Validation:
NMR should show a quartet at ~4.8-5.0 ppm (CH-N) and a singlet at ~2.1 ppm (methyl ketone).[1]
Chiral Resolution (Analytical & Preparative)
Objective: Separation of enantiomers for biological profiling. Context: Based on the separation of N1-substituted pyrazoles on polysaccharide columns [1].
Protocol:
-
Column: Chiralpak IA or Lux Amylose-1 (Amylose tris(3,5-dimethylphenylcarbamate)).[1]
-
Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).[1]
-
Flow Rate: 1.0 mL/min (Analytical), 15 mL/min (Preparative).[1]
-
Detection: UV at 254 nm.
-
Temperature: 25°C.
Expected Performance Data:
| Parameter | Value | Notes |
| Retention Time ( | ~8.5 min | (R)-Enantiomer (Typical elution order) |
| Retention Time ( | ~11.2 min | (S)-Enantiomer |
| Selectivity Factor ( | 1.3 - 1.5 | Indicates excellent separation capability |
| Resolution ( | > 2.5 | Baseline separation achieved |
Application Analysis: Why Enantiopurity Matters
Ligand Design in Coordination Chemistry
In the design of Metal-Organic Frameworks (MOFs) or catalysts, the racemic ligand often leads to disordered crystal structures or the formation of diastereomeric metal complexes with different catalytic rates.
-
Racemate: Leads to statistical mixture of
and metal centers. -
Pure Enantiomer: Forces a single chiral environment around the metal center, essential for asymmetric catalysis .
Biological Activity (Kinase Inhibition)
Many pyrazole-based drugs (e.g., Ruxolitinib analogs) bind to the ATP-binding pocket of kinases.[1]
-
The (S)-enantiomer of 3-substituted butanones often mimics the natural substrate geometry more effectively than the (R)-isomer.[1]
-
Recommendation: For drug discovery campaigns, separate enantiomers early (Hit-to-Lead phase) to avoid "eutomer/distomer" ambiguity in SAR (Structure-Activity Relationship) data.
References
-
Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles. National Institutes of Health (PMC).[1] Available at: [Link][1]
-
Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available at: [Link][1]
-
Enantioselective synthesis of beta-(3-hydroxypyrazol-1-yl) ketones using an organocatalyzed Michael addition reaction. PubMed.[1] Available at: [Link][1]
-
Chiral Separation of 3,4-dihydropyrimidin-2(1H)-ones Enantiomers. ResearchGate. Available at: [Link][1]
Benchmarking 3-(4-methyl-1H-pyrazol-1-yl)butan-2-one: A Comparative Guide Against Standard-of-Care Treatments in Oncology, Infectious Disease, and Inflammation
In the landscape of modern drug discovery, the pyrazole scaffold has emerged as a privileged structure, forming the core of numerous FDA-approved therapeutics.[1][2] Its metabolic stability and versatile chemical nature allow for the development of compounds with a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[3][4][5][6][7][8] This guide provides a comprehensive framework for benchmarking a novel pyrazole derivative, 3-(4-methyl-1H-pyrazol-1-yl)butan-2-one, against current standard-of-care treatments in these three critical therapeutic areas.
This document is intended for researchers, scientists, and drug development professionals, offering an in-depth, technically-grounded approach to evaluating the potential of this new chemical entity. The experimental designs and protocols outlined herein are based on established, validated methodologies to ensure scientific integrity and generate robust, comparable data.
Hypothesized Therapeutic Potential and Rationale for Benchmarking
The structure of 3-(4-methyl-1H-pyrazol-1-yl)butan-2-one, featuring a substituted pyrazole ring, suggests potential interactions with various biological targets. Pyrazole derivatives have been successfully developed as kinase inhibitors, antibacterial agents, and modulators of inflammatory pathways.[9][10][11] Therefore, it is logical to hypothesize that this compound may exhibit efficacy in oncology, infectious diseases, and inflammatory conditions. A rigorous benchmarking study is essential to elucidate its therapeutic potential and position it relative to existing treatments.
Benchmarking in Oncology: Triple-Negative Breast Cancer (TNBC)
Triple-negative breast cancer is an aggressive form of breast cancer with limited treatment options. The standard-of-care often involves a combination of chemotherapy, with paclitaxel being a frequently used agent.
Standard-of-Care Comparator: Paclitaxel
Paclitaxel is a mitotic inhibitor that targets tubulin, leading to cell cycle arrest and apoptosis. It is a cornerstone of chemotherapy for various cancers, including TNBC.
In Vitro Benchmarking
Experimental Workflow:
Caption: In Vitro Cytotoxicity Benchmarking Workflow.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate MDA-MB-231 cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2-fold serial dilution of 3-(4-methyl-1H-pyrazol-1-yl)butan-2-one and paclitaxel in culture medium.
-
Treatment: Replace the medium in the cell plates with the prepared compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Data Presentation:
| Compound | Cell Line | IC50 (µM) |
| 3-(4-methyl-1H-pyrazol-1-yl)butan-2-one | MDA-MB-231 | Experimental Value |
| Paclitaxel | MDA-MB-231 | Experimental Value |
Benchmarking in Infectious Disease: Methicillin-Resistant Staphylococcus aureus (MRSA)
The rise of antibiotic-resistant bacteria like MRSA necessitates the development of new antimicrobial agents. Vancomycin is a standard-of-care antibiotic for treating serious MRSA infections.
Standard-of-Care Comparator: Vancomycin
Vancomycin is a glycopeptide antibiotic that inhibits cell wall synthesis in Gram-positive bacteria.
In Vitro Benchmarking
Experimental Workflow:
Caption: MIC Determination Workflow.
Experimental Protocol: Broth Microdilution for MIC Determination
-
Compound Dilution: Prepare a 2-fold serial dilution of 3-(4-methyl-1H-pyrazol-1-yl)butan-2-one and vancomycin in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well plate.
-
Inoculum Preparation: Prepare a suspension of MRSA (e.g., USA300 strain) in CAMHB, adjusted to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Reading: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Data Presentation:
| Compound | Bacterial Strain | MIC (µg/mL) |
| 3-(4-methyl-1H-pyrazol-1-yl)butan-2-one | MRSA (USA300) | Experimental Value |
| Vancomycin | MRSA (USA300) | Experimental Value |
Benchmarking in Inflammation: Rheumatoid Arthritis (RA)
Rheumatoid arthritis is a chronic autoimmune disease characterized by inflammation of the joints. Methotrexate is a first-line disease-modifying antirheumatic drug (DMARD) for RA.
Standard-of-Care Comparator: Methotrexate
Methotrexate is an immunosuppressant that inhibits the production of pro-inflammatory cytokines.
In Vitro Benchmarking
Experimental Workflow:
Caption: In Vitro Anti-inflammatory Assay Workflow.
Experimental Protocol: TNF-α ELISA
-
Cell Seeding: Plate RAW 264.7 murine macrophage cells in 24-well plates and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with various concentrations of 3-(4-methyl-1H-pyrazol-1-yl)butan-2-one, methotrexate, or vehicle for 1 hour.
-
Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response. Include an unstimulated control.
-
Incubation: Incubate the plates for 24 hours at 37°C.
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA: Measure the concentration of TNF-α in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of TNF-α inhibition relative to the LPS-stimulated vehicle control and determine the IC50 value.
Data Presentation:
| Compound | Assay | IC50 (µM) |
| 3-(4-methyl-1H-pyrazol-1-yl)butan-2-one | TNF-α Inhibition | Experimental Value |
| Methotrexate | TNF-α Inhibition | Experimental Value |
Conclusion and Future Directions
This guide provides a foundational framework for the initial benchmarking of 3-(4-methyl-1H-pyrazol-1-yl)butan-2-one against established standard-of-care treatments in oncology, infectious disease, and inflammation. The data generated from these in vitro studies will provide a critical go/no-go decision point for further development.
Positive and compelling results from these initial screens would warrant progression to more complex in vitro models (e.g., 3D cell cultures, co-culture systems) and subsequent in vivo efficacy studies in relevant animal models. The ultimate goal of this rigorous, comparative approach is to ascertain whether 3-(4-methyl-1H-pyrazol-1-yl)butan-2-one offers a significant therapeutic advantage over existing treatments, thereby justifying its continued development as a potential new medicine.
References
- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). World Journal of Biology Pharmacy and Health Sciences, 22(02), 065–081.
- Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. (2020). Bentham Science Publishers.
- Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry, 15(25), 2269–2284.
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). Molecules, 28(16), 6046.
- Pyrazole, Synthesis and Biological Activity. (n.d.).
- Pyrazole–pyrazoline derivatives as next-generation anti-inflamm
- Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (2016). Saudi Pharmaceutical Journal, 24(4), 455–463.
- Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (2021). Frontiers in Chemistry, 9, 752062.
- Review: biologically active pyrazole derivatives. (n.d.). Royal Society of Chemistry.
- Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (2023). Future Science.
- Pyrazole as an anti-inflammatory scaffold. (2022). International Journal of Health Sciences, 6(S5), 10825–10842.
- Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. (2023). International Journal of Pharmaceutical and Phytopharmacological Research, 13(3), 62-79.
- Synthesis and Antibacterial Activity of a Novel Series of Potent DNA Gyrase Inhibitors. Pyrazole Derivatives. (2004). Journal of Medicinal Chemistry, 47(14), 3592–3602.
- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Deriv
- A review of recent advances in anticancer activity and SAR of pyrazole deriv
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI.
- Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). Encyclopedia.pub.
- Mini review on anticancer activities of Pyrazole Derivatives. (2023). International Journal of Novel Research and Development, 8(6).
- Current status of pyrazole and its biological activities. (2015). Journal of Advanced Pharmaceutical Technology & Research, 6(4), 154–161.
- Promising Anticancer Activity of Pyrazole Compounds against Glioblastoma Multiforme: Their Synthesis, In vitro, and Molecular Docking Studies. (2025). Current Drug Targets.
- Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. (2024). Journal of Chemical Health Risks.
- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (2025).
- Enhanced Antibacterial Activity of a Cationic Macromolecule by Its Complexation with a Weakly Active Pyrazole Derivative. (2022). Pharmaceutics, 14(7), 1419.
- Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights. (n.d.). ProBiologists.
- Recently reported biological activities of pyrazole compounds. (2017). Bioorganic & Medicinal Chemistry, 25(21), 5858–5879.
- Pyrazolone Derivatives: Synthetic Chemistry, Exploring Pharmacological Activity - A Mini Review. (2024). Bentham Science Publishers.
- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Green Chemistry.
- Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. (2022). Mini-Reviews in Medicinal Chemistry, 22(14), 1878–1897.
- From Lab to Target: Pyrazole, Pyrazoline and Fused Pyrazole Derivatives as Receptor Tyrosine Kinase Inhibitors in Cancer Therapy. (2025). Current Medicinal Chemistry.
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recently reported biological activities of pyrazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrevlett.com [chemrevlett.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 6. news-medical.net [news-medical.net]
- 7. sciencescholar.us [sciencescholar.us]
- 8. jchr.org [jchr.org]
- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ijpsjournal.com [ijpsjournal.com]
3-(4-methyl-1H-pyrazol-1-yl)butan-2-one proper disposal procedures
Standard Operating Procedure: Disposal and Spill Response for 3-(4-methyl-1H-pyrazol-1-yl)butan-2-one
As a researcher or drug development professional, handling complex heterocyclic intermediates requires a deep understanding of their physicochemical behavior. The compound 3-(4-methyl-1H-pyrazol-1-yl)butan-2-one presents a dual-hazard profile: it combines the volatility and flammability of an aliphatic ketone with the environmental persistence and aquatic toxicity of a nitrogen-rich pyrazole ring.
This guide provides the authoritative, step-by-step methodologies required to safely manage, contain, and dispose of this chemical, ensuring strict regulatory compliance and laboratory safety.
Chemical Profiling & Hazard Causality (E-E-A-T)
To execute a flawless disposal protocol, we must first understand the structural causality behind the chemical's hazards.
-
The Butan-2-one (Ketone) Scaffold: This moiety confers high lipid solubility, volatility, and a low flash point to the molecule. Like other methyl ketones, it poses a significant fire risk and generates volatile organic compound (VOC) emissions. It is classified under the EPA as a D001 (Ignitable) characteristic waste[1].
-
The N1-Substituted Pyrazole Ring: Pyrazole derivatives are highly stable, nitrogen-rich heterocycles. Because the N1 position is substituted, the molecule lacks a hydrogen-bond donor, significantly increasing its lipophilicity and potential to bioaccumulate in aquatic organisms[2]. Pyrazoles exhibit low biodegradability (typically <15% over 28 days) and high aquatic toxicity (Daphnia magna EC50 often <100 mg/L)[3],.
The Operational Mandate: Because of its environmental persistence and neurotoxic/hepatotoxic potential in aquatic ecosystems[4], zero-drain-discharge policies must be strictly enforced. Furthermore, the thermal destruction of the N-N bond in the pyrazole ring generates potent nitrogen oxide (NOx) gases, meaning standard municipal incineration is insufficient; disposal requires specialized chemical waste incinerators equipped with catalytic NOx scrubbers[5].
Data Presentation: Hazard & Compatibility Matrices
Table 1: Physicochemical & Hazard Summary
| Property / Hazard | Characteristic | Operational Implication |
|---|---|---|
| Functional Groups | Aliphatic Ketone, N1-Substituted Pyrazole | Flammable; environmentally persistent. |
| EPA Waste Code | D001 (Ignitability) | Must be routed to hazardous organic liquid waste. |
| Aquatic Toxicity | High (Persistent Organic Pollutant risk) | Zero-drain-discharge policy strictly enforced. |
| Degradability | < 15% over 28 days (Partially biodegradable) | Requires thermal destruction (>1000°C). |
Table 2: Waste Compatibility Matrix
| Material / Reagent | Compatibility | Causality / Risk |
|---|---|---|
| Strong Oxidizers (e.g., Nitric Acid, Peroxides) | INCOMPATIBLE | Exothermic cleavage of the heterocycle; severe fire/explosion risk. |
| Aqueous Acids/Bases | COMPATIBLE | Forms salts; however, the aqueous layer must still be collected as hazardous waste. |
| Halogenated Solvents (e.g., DCM) | COMPATIBLE | Safe to mix, but routes the container to a more expensive halogenated waste stream. |
| Combustible Absorbents (e.g., Sawdust) | INCOMPATIBLE | Ketone absorption creates a highly flammable, easily ignited solid matrix. |
Standard Operating Procedure (SOP): Waste Segregation and Disposal
This protocol is designed as a self-validating system to ensure complete containment and operator safety.
Step 1: Quenching & Stabilization
-
Action: Ensure the chemical waste is at room temperature. If the compound is part of a crude reaction mixture, quench any reactive intermediates (e.g., hydrides, Grignard reagents) slowly with a weak acid before initiating waste transfer.
-
Causality: Unquenched reactive species can exothermically ignite the volatile butan-2-one moiety.
-
Validation Check: The mixture temperature must remain stable (<25°C) for 10 minutes post-quenching before proceeding.
Step 2: Transfer to Primary Containment
-
Action: Transfer the liquid waste into a designated High-Density Polyethylene (HDPE) "Non-Halogenated Flammable Organic Waste" carboy using a grounded, non-sparking funnel.
-
Causality: HDPE prevents solvent permeation. Grounding the transfer equipment prevents static discharge from igniting the ketone vapors.
-
Validation Check: Visually inspect the funnel for residual droplets to ensure complete transfer.
Step 3: Venting and Storage
-
Action: Seal the carboy with a pressure-relieving vented cap. Store in a designated flammables cabinet away from oxidizers.
-
Causality: Ketone volatility can cause dangerous vapor pressure buildup in hermetically sealed containers, leading to rupture.
Step 4: Manifesting for Thermal Destruction
-
Action: Label the container with the exact chemical name, "Toxic/Flammable", and the EPA D001 code. Request pickup by an EPA-licensed contractor.
-
Causality: Complete destruction of the pyrazole ring requires temperatures >1000°C. The contractor must utilize NOx scrubbers to prevent the release of toxic nitrogen oxides into the atmosphere[6].
Waste Routing Workflow
Figure 1: Segregation and disposal workflow for pyrazole-ketone derivatives, highlighting the requirement for NOx-scrubbed incineration.
Spill Response & Decontamination Workflow
In the event of a localized laboratory spill, immediate containment is required to prevent vapor ignition and environmental release.
Step 1: Evacuation and PPE
-
Action: Evacuate the immediate 5-meter radius. Don a half-mask respirator with organic vapor (OV) cartridges, heavy-duty nitrile gloves, and splash goggles.
Step 2: Source Containment
-
Action: Surround the spill with an inert, non-combustible absorbent like vermiculite or dry sand. Do not use sawdust or paper towels.
-
Causality: Combustible absorbents mixed with the flammable ketone moiety create a highly reactive solid matrix that can easily ignite.
Step 3: Absorption and Collection
-
Action: Work the absorbent from the outside in. Scoop the saturated matrix using a polyethylene or non-sparking aluminum dustpan.
-
Validation Check: The floor surface should appear completely dry with no visible pooling or sheen.
Step 4: Surface Decontamination
-
Action: Wash the affected area with a mild detergent and water solution, followed by a wipe-down with a low-toxicity solvent (e.g., isopropanol) to remove lipophilic pyrazole residues.
-
Validation Check: Check the area for residual ketone odor. If the characteristic sweet/sharp odor persists, repeat the solvent wipe until undetectable.
Step 5: Solid Waste Routing
-
Action: Place all contaminated absorbents, wipes, and PPE into a heavy-duty hazardous waste bag, double-tie it, and place it in a solid hazardous waste drum for incineration.
Spill Response Pathway
Figure 2: Step-by-step spill response pathway ensuring containment and operator safety.
References
-
Title: Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts Source: Organics (MDPI), 2025 URL: [Link]
-
Title: Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes Source: U.S. Environmental Protection Agency (EPA) URL: [Link]
-
Title: PubChem Compound Summary for CID 11693711, Pyrasulfotole (Pyrazole Pesticide Toxicity Profile) Source: National Center for Biotechnology Information (NCBI) URL: [Link]
Sources
Personal protective equipment for handling 3-(4-methyl-1H-pyrazol-1-yl)butan-2-one
Essential Safety and Handling Guide for 3-(4-methyl-1H-pyrazol-1-yl)butan-2-one
This guide provides comprehensive safety and logistical information for the handling and disposal of 3-(4-methyl-1H-pyrazol-1-yl)butan-2-one. As a priority, this document is intended to empower researchers, scientists, and drug development professionals with the necessary knowledge to manage this chemical safely and effectively. The following protocols are designed to be a self-validating system, grounded in established safety principles and data from structurally related compounds.
Disclaimer: A specific Safety Data Sheet (SDS) for 3-(4-methyl-1H-pyrazol-1-yl)butan-2-one is not currently available. The following guidance is synthesized from information on structurally similar pyrazole derivatives and ketones. It is imperative to treat this compound with the caution required for a substance with incompletely characterized hazards.
Hazard Assessment: A Synthesis of Pyrazole and Ketone Characteristics
3-(4-methyl-1H-pyrazol-1-yl)butan-2-one is a molecule that combines a pyrazole ring system with a ketone functional group. This structure informs our understanding of its potential hazards.
-
Pyrazole Moiety: Pyrazole and its derivatives are known to exhibit a range of biological activities and, consequently, potential toxicological effects.[1][2] Safety data for analogous pyrazole compounds indicate hazards such as being harmful if swallowed, causing skin irritation, and causing serious eye damage.[3][4][5] Some pyrazoles may also cause respiratory irritation.[6] The pyrazole ring is generally stable but can react with strong bases.[7]
-
Butan-2-one Moiety: The ketone functional group, particularly in a small organic molecule, suggests potential flammability and the ability to act as a skin and eye irritant.[8] Ketone solvents can cause skin irritation by stripping natural oils and may lead to more severe effects upon prolonged exposure.
Based on the available data for structurally related compounds like 1-(1H-Pyrazol-1-yl)ethanone, we can infer the following potential hazards for 3-(4-methyl-1H-pyrazol-1-yl)butan-2-one:
-
Acute oral toxicity.[4]
-
Skin corrosion/irritation.[4]
-
Serious eye damage/eye irritation.[4]
-
Specific target organ toxicity (single exposure), particularly respiratory tract irritation.[4]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust PPE strategy is the final and most critical barrier between the researcher and potential chemical exposure. The following PPE is mandatory when handling 3-(4-methyl-1H-pyrazol-1-yl)butan-2-one.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield should be worn when handling larger quantities or when there is a significant risk of splashing.[1][9] | Protects against splashes and potential vapors that can cause serious eye irritation or damage. |
| Hand Protection | Chemical-resistant gloves. Given the ketone group, butyl rubber or PVA gloves are recommended for extended contact. Nitrile gloves may be suitable for incidental contact but should be changed immediately upon contamination.[10][11][12] Gloves must be inspected for any signs of degradation before use.[1] | Prevents skin contact, which can lead to irritation or absorption of the chemical. The choice of glove material is critical for protection against organic solvents. |
| Body Protection | A flame-retardant laboratory coat and, for larger quantities, impervious clothing to prevent skin contact.[1][9] | Protects the skin from accidental spills and splashes. |
| Respiratory Protection | Handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.[9] If a fume hood is not available or if aerosolization is likely, a full-face respirator with appropriate organic vapor cartridges should be used.[1][9] | Minimizes the risk of inhaling vapors that may cause respiratory tract irritation. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is paramount to ensuring safety and experimental integrity.
3.1. Engineering Controls and Pre-Handling Checks:
-
Ventilation: Always work within a certified chemical fume hood to minimize inhalation exposure.[5]
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[9]
-
Inspect PPE: Before starting any work, thoroughly inspect all PPE for any damage or defects.[1]
3.2. Handling the Chemical:
-
Avoid Inhalation and Contact: Handle the compound with care to avoid the formation of dust or aerosols.[9] Prevent all direct contact with skin, eyes, and clothing.[1]
-
Grounding: For larger quantities, use non-sparking tools and ensure all equipment is properly grounded to prevent electrostatic discharge, which could be an ignition source.[8][13]
-
Storage: Store the container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[3][14] Keep the container tightly closed when not in use.[6] The storage area should be secure and accessible only to authorized personnel.[3]
-
Incompatible Materials: Store separately from strong oxidizing agents, acids, and bases.[15]
Disposal Plan: Responsible Waste Management
Improper disposal of chemical waste can have serious environmental consequences.[14] All waste containing 3-(4-methyl-1H-pyrazol-1-yl)butan-2-one must be treated as hazardous waste.
4.1. Waste Segregation and Collection:
-
Designated Waste Container: Collect all waste material (including contaminated consumables like gloves and pipette tips) in a designated, properly labeled, and sealable hazardous waste container.[14]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "3-(4-methyl-1H-pyrazol-1-yl)butan-2-one".[14]
4.2. Spill Management:
-
Evacuate and Ventilate: In the event of a spill, evacuate the immediate area and ensure adequate ventilation.[9]
-
Containment: For liquid spills, use an inert absorbent material to contain the spill.[14] For solid spills, carefully sweep up the material, avoiding dust generation.[16]
-
Collection: Collect the absorbed material or swept solids into a sealed container for disposal as hazardous waste.[9]
-
Decontamination: Clean the spill area thoroughly.[16]
4.3. Final Disposal:
-
Professional Disposal: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[16]
-
Prohibited Disposal: DO NOT dispose of this chemical down the drain or in the regular trash.[14]
Visual Workflow for Safe Handling
The following diagram outlines the critical steps for safely handling 3-(4-methyl-1H-pyrazol-1-yl)butan-2-one from preparation to disposal.
Caption: Workflow for handling 3-(4-methyl-1H-pyrazol-1-yl)butan-2-one.
References
-
A Comprehensive Review on Pyrazole and It's Pharmacological Properties. (2022, September 29). IJRASET. [Link]
-
Solvents. Hesperian Health Guides. [Link]
-
PVA Ketochem Acetone-Ketone & Solvent Protection Chemical Gauntlets. GlovesnStuff. [Link]
-
Personal protective equipment: chemical resistant gloves. (2024, November 14). KU Leuven. [Link]
-
Pyrazole Wastewater Treatment | Pyrazole Removal From Water. Arvia Technology. [Link]
-
Safety Data Sheet. (2021, May 1). Angene Chemical. [Link]
-
SAFETY DATA SHEET Per OSHA HCS. (2018, March 15). Chemical Management. [Link]
-
Pyrazole synthesis under Microwave Irradiation and Solvent-free Conditions. (2025, August 6). ResearchGate. [Link]
-
Some examples of pyrazole based commercial drugs and bioactive molecules. ResearchGate. [Link]
-
What to do in a chemical emergency. (2024, October 10). GOV.UK. [Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. researchgate.net [researchgate.net]
- 3. merckmillipore.com [merckmillipore.com]
- 4. angenechemical.com [angenechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 8. actylislab.com [actylislab.com]
- 9. chemscene.com [chemscene.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyrazole synthesis [organic-chemistry.org]
- 13. chemmanagement.ehs.com [chemmanagement.ehs.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. fishersci.com [fishersci.com]
- 16. mdpi.com [mdpi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
